Product packaging for Baricitinib-d5(Cat. No.:)

Baricitinib-d5

Cat. No.: B12414357
M. Wt: 376.5 g/mol
InChI Key: XUZMWHLSFXCVMG-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Baricitinib-d5 is a useful research compound. Its molecular formula is C16H17N7O2S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N7O2S B12414357 Baricitinib-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N7O2S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[1-(1,1,2,2,2-pentadeuterioethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3,2D2

InChI Key

XUZMWHLSFXCVMG-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Baricitinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Baricitinib-d5, an isotopically labeled version of the Janus kinase (JAK) inhibitor, Baricitinib. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a structured format.

Introduction

Baricitinib is a selective inhibitor of JAK1 and JAK2, which are intracellular enzymes involved in signaling pathways for various cytokines and growth factors crucial to immune function.[1][2] By blocking these pathways, Baricitinib modulates the inflammatory response, making it an effective treatment for autoimmune disorders such as rheumatoid arthritis.[3][4] The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies due to the altered mass, which allows for its use as an internal standard in mass spectrometry-based assays.[5][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated side chain which is then coupled with the core heterocyclic structure. A known synthetic route achieves the final compound in four steps with an overall yield of 29% starting from [2H5]ethanethiol.[7][8]

Synthetic Workflow

The overall synthetic workflow for this compound is depicted below.

G cluster_0 Step 1: Preparation of Deuterated Ethanesulfonyl Chloride cluster_1 Step 2: Formation of the Azetidine Intermediate cluster_2 Step 3: Nucleophilic Addition cluster_3 Step 4: Deprotection A [2H5]Ethanethiol B [2H5]Ethanesulfonyl Chloride A->B SO2Cl2, KNO3 E 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile B->E C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate D 3-(cyanomethylene)azetidine C->D N-Boc Deprotection D->E Coupling G Protected this compound Intermediate E->G F 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine F->G DBU H This compound G->H SnCl4

A high-level overview of the this compound synthesis workflow.

Experimental Protocols

Step 1: Synthesis of [2H5]Ethanesulfonyl Chloride

[2H5]Ethanethiol is reacted with sulfuryl chloride (SO2Cl2) and potassium nitrate (KNO3) in anhydrous acetonitrile at 0°C. The reaction mixture is stirred for one hour. After quenching with saturated sodium bicarbonate solution, the organic component is extracted with diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate to yield [2H5]ethanesulfonyl chloride.[4]

Step 2: Synthesis of 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The N-Boc protecting group is removed from tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to yield 3-(cyanomethylene)azetidine. This intermediate is then coupled with the previously synthesized [2H5]ethanesulfonyl chloride to form 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[4]

Step 3: Synthesis of the Protected this compound Intermediate

A nucleophilic addition reaction is performed between 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile. The reaction is stirred at room temperature for 16 hours. The resulting precipitate is washed with water and methyl tert-butyl ether (MTBE) to yield the protected this compound intermediate.[4]

Step 4: Deprotection to Yield this compound

The protected intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. A solution of tin tetrachloride (SnCl4) in DCM is added, and the reaction is stirred until deprotection is complete. The reaction is quenched with 4% sodium hydroxide, and the organic fraction is separated, washed, dried, and filtered to give the final product, this compound.[4]

Quantitative Data for Synthesis
ParameterValueReference
Overall Yield (from [2H5]ethanethiol)29%[7][8]
Overall Yield (from [2H5]bromoethane)19%[7][8]
Number of Synthetic Steps4[7][8]

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

G A Synthesized this compound B Purity Analysis (HPLC) A->B C Identity Confirmation (Mass Spectrometry) A->C D Structural Elucidation (NMR) A->D E Final Characterization Report B->E C->E D->E

A workflow for the characterization of this compound.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is used for the determination of Baricitinib. While specific methods for this compound are not detailed in the provided results, a general approach for Baricitinib can be adapted.

  • Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.

  • Mobile Phase: Methanol and Phosphate buffer (0.02M, pH 3.6) in a ratio of 45:55 v/v.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 255 nm.

  • Retention Time for Baricitinib: 3.254 min.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation patterns.

  • Ionization Mode: Positive ion mode with electrospray ionization (ESI).

  • Monitored Transition (MRM): m/z 380.90 → 255.99.[9]

  • Cone Voltage: 30 V.[9]

  • Collision Energy: 25 eV.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. For the protected this compound intermediate, the following data has been reported:

  • 1H NMR (500 MHz, CDCl3) δ ppm: 8.88 (s, 1H), 8.48 (s, 1H), 8.37 (s, 1H), 7.44 (d, J = 4 Hz, 1H), 6.81 (d, J = 3.5 Hz, 1H), 5.70 (s, 2H), 4.66 (d, J = 9.5 Hz, 2H), 4.28 (d, J = 9.5 Hz, 2H), 3.57 (t, J = 8 Hz, J = 8.25 Hz, 2H), 3.43 (s, 2H), 0.94 (t, J = 8.5 Hz, J = 8.25 Hz, 2H), 0.04 (s, 9H).[4]

  • 13C NMR (126 MHz, CDCl3) δ ppm: 152.3, 151.8, 150.1, 140.8, 128.8, 128.1, 123.4, 115.0, 114.4, 100.6, 72.8, 66.6, 58.9, 56.1, 27.7, 17.7, 1.5.[4]

Summary of Characterization Data
PropertyValueReference
Molecular FormulaC16H12D5N7O2S[6]
Molecular Weight376.45[6][10]
Purity (example)98.98%[6]
AppearanceWhite to off-white solid[6]
Mass Transition (m/z)380.90 → 255.99[9]

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib functions by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK2.[1][2][3][4] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in inflammation and immune responses.[2][11]

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor. This creates docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][3] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, thereby reducing the production of pro-inflammatory mediators.[3]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STATdimer STAT Dimer pSTAT->STATdimer Dimerization Gene Gene Transcription (Inflammation) STATdimer->Gene Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition

The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route, while requiring multiple steps, offers a viable method for obtaining this important analytical standard. The characterization techniques outlined are essential for ensuring the quality and identity of the final product. A thorough understanding of these processes is critical for researchers and professionals involved in the development and analysis of Baricitinib and related compounds.

References

Baricitinib-d5: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Baricitinib-d5 in research, focusing on its critical role as an internal standard in quantitative bioanalysis. Baricitinib, an inhibitor of Janus kinase (JAK) 1 and JAK2, is a therapeutic agent whose pharmacokinetic and metabolic profiles are of significant interest in clinical and preclinical studies.[1][2][3][4][5][6] The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise quantification of Baricitinib in complex biological matrices.

Core Application: Internal Standard in Mass Spectrometry

In the realm of drug development and clinical research, accurate measurement of drug concentrations in biological fluids is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and metabolic profiling.[7][8][9][10] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for these quantitative studies due to its high sensitivity and specificity.

This compound, a deuterated analog of Baricitinib, serves as an ideal internal standard for LC-MS-based assays.[1][11] By introducing a known quantity of this compound into a biological sample, researchers can correct for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer. This is because this compound is chemically identical to Baricitinib and thus exhibits nearly identical physical and chemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled drug by the mass spectrometer.

Quantitative Data for Bioanalytical Method Development

The development of a robust bioanalytical method requires careful optimization of mass spectrometric and chromatographic parameters. The following table summarizes key quantitative data for the analysis of Baricitinib, with this compound serving as the internal standard. These values are foundational for setting up a selective and sensitive UPLC-MS/MS method.

ParameterBaricitinibThis compound (Internal Standard)Reference
Precursor Ion (m/z) 372.44377.47 (Calculated)[8]
Product Ion (m/z) 250.97255.99 (for d8-IS)[8]
Cone Voltage (V) 2030 (for d8-IS)[8]
Collision Energy (eV) 3025 (for d8-IS)[8]

Note: The m/z values for this compound are calculated based on the addition of five deuterium atoms to the parent molecule. The provided reference used an 8-deuterium labeled internal standard, but the principle of mass shift is the same. The cone voltage and collision energy would be optimized for the specific instrument and d5 analog.

Experimental Protocol: Quantification of Baricitinib in Human Plasma

This section outlines a detailed methodology for the quantification of Baricitinib in human plasma using this compound as an internal standard with UPLC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Baricitinib concentrations).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is suitable for the separation of Baricitinib and its internal standard.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Injection Volume: A small injection volume (e.g., 5 µL) is used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Baricitinib and this compound, as detailed in the quantitative data table.

3. Data Analysis

  • The peak areas of the analyte (Baricitinib) and the internal standard (this compound) are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

  • The concentration of Baricitinib in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of Baricitinib, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection add_is 2. Spiking with this compound (IS) plasma->add_is protein_ppt 3. Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge 4. Centrifugation protein_ppt->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant uplc 6. UPLC Separation supernatant->uplc ms 7. Mass Spectrometry Detection (MRM) uplc->ms peak_integration 8. Peak Area Integration ms->peak_integration calibration_curve 9. Calibration Curve Generation peak_integration->calibration_curve quantification 10. Concentration Determination calibration_curve->quantification

Caption: Experimental workflow for the quantification of Baricitinib using this compound.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK1 / JAK2 receptor->jak activates stat STAT jak->stat phosphorylates baricitinib Baricitinib baricitinib->jak inhibits p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene_expression Gene Expression (Inflammation) nucleus->gene_expression regulates

Caption: Baricitinib's inhibition of the JAK-STAT signaling pathway.

References

A Comprehensive Technical Guide to the Chemical Properties of Baricitinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of Baricitinib-d5, a deuterated analog of the Janus kinase (JAK) inhibitor Baricitinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this stable isotope-labeled compound.

Core Chemical Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Baricitinib due to its similar chemical and physical properties to the parent drug, with the key difference being its increased mass from the deuterium isotopes. This mass difference allows for clear differentiation in mass spectrometry-based analytical methods.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₂D₅N₇O₂S[1][2][3][4][5]
Molecular Weight 376.45 g/mol [1][2][3][5]
CAS Number 1564241-79-7[1][2][3][5]
Appearance Off-white solid[2]
Isotopic Enrichment >95%[4]
Purity (HPLC) >95%[4]
Predicted pKa 11.66 ± 0.50 (for Baricitinib)[6]
Storage Temperature -20°C[4]
Solubility

The solubility of a compound is a critical parameter for its handling and use in experimental settings. This compound exhibits solubility in various organic solvents.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO)10 mM[1]
AcetonitrileSoluble[2]

For the parent compound, Baricitinib, more extensive solubility data is available, which can serve as a useful reference for its deuterated analog. Baricitinib is soluble in DMSO (up to 30 mg/mL) and Dimethylformamide (DMF) (up to 50 mg/mL).[6]

Stability

Forced degradation studies on Baricitinib have shown that it is labile under hydrolytic (acidic, basic, and neutral) and photolytic conditions, leading to the formation of several degradation products.[7][8] It was found to be stable under oxidative conditions (hydrogen peroxide).[7] These findings suggest that this compound should be handled with care, avoiding prolonged exposure to harsh pH conditions and light to maintain its integrity.

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway.[9] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immune function.[2][10][11][12][13][14][15] The inhibition of JAK1 and JAK2 by Baricitinib leads to the downstream modulation of gene expression, thereby exerting its immunomodulatory effects.[16]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation Baricitinib This compound Baricitinib->JAK Inhibition STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Gene Target Gene Transcription STAT_active->Gene Translocation

Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of Baricitinib.

Experimental Protocols: Quantification of Baricitinib

This compound is an ideal internal standard for the quantification of Baricitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol adapted from published methods.[17][18][19][20][21][22][23]

Sample Preparation (Plasma)
  • Spiking: To 100 µL of plasma sample, add a known concentration of this compound working solution (e.g., 10 µL of 150 ng/mL) to serve as the internal standard.[21]

  • Protein Precipitation: Add 200-300 µL of cold acetonitrile to the plasma sample to precipitate proteins.[21][23]

  • Vortex and Centrifuge: Vortex the mixture thoroughly for approximately 1 minute, followed by centrifugation at high speed (e.g., 4000-5600 x g) for 5-8 minutes to pellet the precipitated proteins.[17][23]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[17]

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[17]

  • Injection: Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[17]

Liquid Chromatography Conditions
  • Column: A reverse-phase C18 column or a HILIC column can be used. For example, an Acquity UPLC HILIC BEH 1.7 µm, 2.1 x 50 mm column.[17][18]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate. For instance, a mobile phase of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) (97:3 v/v).[17][18]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[17][18]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Baricitinib: m/z 372.15 → 251.24[17][18]

    • This compound (Internal Standard): m/z 377.2 → 253.2[20]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Figure 2: A typical experimental workflow for the quantification of Baricitinib using this compound as an internal standard.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Baricitinib in various biological matrices. Its well-defined chemical properties and predictable behavior, analogous to the parent compound, make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their studies. As with any scientific endeavor, it is recommended to consult specific product data sheets and relevant literature for the most up-to-date and detailed information.

References

Baricitinib vs. Baricitinib-d5: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide offers a comprehensive comparison of Baricitinib and its deuterated analogue, Baricitinib-d5, tailored for researchers, scientists, and professionals in drug development. We will explore their chemical structures, physicochemical properties, and the underlying principles that differentiate their pharmacokinetic profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Chemical Structure and Physicochemical Properties

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] this compound is a deuterated isotopologue of Baricitinib, where five hydrogen atoms on the ethylsulfonyl group have been replaced with deuterium atoms. This substitution is strategically placed to influence the compound's metabolic stability.

The primary rationale for deuteration is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2][3] Consequently, enzymatic cleavage of a C-D bond, which is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 (CYP) family, requires more energy and thus proceeds at a slower rate.[4][5][6] This can lead to a more favorable pharmacokinetic profile, including a longer half-life and increased systemic exposure.[7][8][9][10][]

Below is a summary of the key physicochemical properties of both compounds.

PropertyBaricitinibThis compound
Molecular Formula C₁₆H₁₇N₇O₂SC₁₆H₁₂D₅N₇O₂S
Molar Mass 371.42 g/mol 376.45 g/mol
IUPAC Name 2-{1-(Ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-((ethyl-d5)sulfonyl)azetidin-3-yl)acetonitrile
CAS Number 1187594-09-71564241-79-7

A visual comparison of their chemical structures is provided in the diagram below.

G cluster_baricitinib Baricitinib cluster_baricitinib_d5 This compound Bari_img Bari_d5_img

Figure 1: Chemical Structures of Baricitinib and this compound.

Pharmacodynamics: Mechanism of Action

Both Baricitinib and this compound are expected to have nearly identical pharmacodynamic properties as their interaction with the target enzymes, JAK1 and JAK2, is not dependent on the isotopic composition of the ethylsulfonyl group. Baricitinib inhibits the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune response.

The table below summarizes the in vitro inhibitory activity of Baricitinib against various Janus kinases.

TargetIC₅₀ (nM)
JAK1 5.9
JAK2 5.7
TYK2 53
JAK3 > 400

Data sourced from various in vitro studies.

The diagram below illustrates the JAK-STAT signaling pathway and the point of inhibition by Baricitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene_expression Gene Expression (Inflammation, Immune Response) DNA->Gene_expression 6. Transcription Modulation

Figure 2: The JAK-STAT signaling pathway and inhibition by Baricitinib.

Pharmacokinetics: The Deuterium Advantage

The deuteration of the ethylsulfonyl group is anticipated to reduce the rate of oxidative metabolism, thereby potentially leading to:

  • Longer half-life (t½): A reduced clearance rate would result in the drug remaining in the body for a longer period.

  • Increased exposure (AUC): The total drug exposure over time would be higher.

  • Lower peak concentration (Cmax) variability: More consistent metabolic profiles across a patient population.

These potential advantages could translate to lower or less frequent dosing regimens.

The table below presents the known pharmacokinetic parameters for Baricitinib in healthy volunteers.

ParameterValue
Time to Peak Plasma Concentration (Tmax) ~1.5 hours
Oral Clearance 17 L/h
Renal Clearance ~12 L/h

Data from studies in healthy volunteers.[3][][13][14][15][16]

Experimental Protocols

In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Baricitinib against JAK1, JAK2, JAK3, and TYK2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in an assay buffer.

  • Compound Preparation: Baricitinib is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and the test compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as homogeneous time-resolved fluorescence (HTRF) or filter-binding assays with radiolabeled ATP.

  • Data Analysis: The percentage of inhibition for each concentration of Baricitinib is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Pharmacokinetic Analysis using UPLC-MS/MS

Objective: To quantify the concentration of Baricitinib and this compound in plasma samples.

Methodology:

  • Sample Preparation:

    • To a 100 µL plasma sample, add 10 µL of an internal standard working solution (e.g., this compound for quantifying Baricitinib, or another suitable molecule).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A suitable column for separating the analyte from matrix components (e.g., a C18 or HILIC column).

    • Mobile Phase: A gradient of two solvents, such as an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • System: Triple quadrupole tandem mass spectrometer (MS/MS).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Baricitinib, a common transition is m/z 372.2 -> 251.2.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates a typical workflow for a pharmacokinetic study comparing Baricitinib and this compound.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing_Bari Administer Baricitinib to Group A Sampling Collect Blood Samples at Predetermined Time Points Dosing_Bari->Sampling Dosing_Bari_d5 Administer this compound to Group B Dosing_Bari_d5->Sampling Preparation Plasma Sample Preparation (Protein Precipitation) Sampling->Preparation LCMS UPLC-MS/MS Analysis Preparation->LCMS PK_Calc Calculate Pharmacokinetic Parameters (AUC, t½, Cmax) LCMS->PK_Calc Comparison Compare PK Profiles of Baricitinib and this compound PK_Calc->Comparison

Figure 3: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

This compound serves as a valuable tool in the study of Baricitinib, primarily as an internal standard for bioanalytical assays. The strategic deuteration of the ethylsulfonyl group is designed to slow down metabolic degradation through the kinetic isotope effect. While direct comparative pharmacokinetic studies are not publicly available, established principles of drug metabolism suggest that this compound would likely exhibit a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. This highlights the potential of deuteration as a strategy to optimize the pharmacokinetic properties of therapeutic agents. Further studies are warranted to fully elucidate the clinical implications of these anticipated differences.

References

Isotopic Labeling of Baricitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2, crucial enzymes in the cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. To thoroughly investigate its pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) properties, isotopically labeled versions of the molecule are indispensable tools. This technical guide provides an in-depth overview of the isotopic labeling of Baricitinib, focusing on deuterium (²H), carbon-13 (¹³C), and carbon-14 (¹⁴C) isotopes. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.

Isotopic Labeling Strategies for Baricitinib

The selection of the isotope and the position of labeling are critical for the intended application.

  • Deuterium (²H) Labeling: Primarily used to create a stable, heavy-isotope version of Baricitinib for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug in biological matrices.

  • Carbon-13 (¹³C) Labeling: Employed for mechanistic studies and as an internal standard in mass spectrometry. ¹³C is a stable isotope, and its incorporation can aid in elucidating metabolic pathways and quantifying the drug and its metabolites without the complexities of handling radioactive material.

  • Carbon-14 (¹⁴C) Labeling: The gold standard for ADME studies. As a radioactive isotope, ¹⁴C allows for highly sensitive tracing of the drug and its metabolites in vivo, enabling comprehensive mass balance studies and the identification of metabolic pathways.

Synthesis of Isotopically Labeled Baricitinib

Synthesis of Deuterated Baricitinib ([²H₅]Baricitinib)

A common strategy for synthesizing [²H₅]Baricitinib involves the use of a deuterated starting material, such as [²H₅]ethanesulfonyl chloride. The overall synthetic route is a multi-step process.[1][2][3]

Experimental Protocol: Synthesis of [²H₅]Baricitinib [1][2]

  • Preparation of [²H₅]ethanesulfonyl chloride: This key intermediate can be synthesized from either [²H₅]bromoethane or [²H₅]ethanethiol. The route starting from [²H₅]ethanethiol generally provides a higher yield.[1]

  • Reaction with tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: The prepared [²H₅]ethanesulfonyl chloride is reacted with tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate after N-Boc deprotection to form the deuterated sulfonamide intermediate.

  • Nucleophilic Addition: The deuterated intermediate undergoes a nucleophilic addition reaction with 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]

  • Deprotection: The final step involves the removal of the SEM (trimethylsilylethoxymethyl) protecting group to yield [²H₅]Baricitinib.[1][2]

Overall Yield: The synthesis of [²H₅]Baricitinib can be achieved in an overall yield of approximately 29% starting from [²H₅]ethanethiol.[1][3]

Synthesis of Carbon-13 Labeled Baricitinib ([¹³C]Baricitinib)

General Experimental Protocol (Proposed):

  • Synthesis of a ¹³C-labeled Precursor: Synthesize a key intermediate, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with ¹³C atoms incorporated into the pyrimidine or pyrrole ring, using commercially available ¹³C-labeled starting materials.

  • Coupling Reaction: Perform a Suzuki coupling reaction between the ¹³C-labeled 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the borate intermediate of the azetidine-acetonitrile moiety.[6]

  • Final Steps and Purification: Subsequent reaction steps, including deprotection if necessary, would be carried out to obtain the final [¹³C]-Baricitinib, followed by purification using techniques like preparative HPLC.

Synthesis of Carbon-14 Labeled Baricitinib ([¹⁴C]Baricitinib)

The synthesis of [¹⁴C]Baricitinib is crucial for conducting human ADME studies. The labeling position should be carefully chosen to be on a metabolically stable part of the molecule to ensure the radiolabel is not lost during biotransformation.

General Experimental Protocol for ADME Studies: [7][8][9][10]

  • Synthesis of [¹⁴C]Baricitinib: A custom radiosynthesis would be performed by a specialized laboratory. This typically involves introducing a ¹⁴C-labeled precursor, such as [¹⁴C]KCN, at a late stage of the synthesis to maximize the incorporation of radioactivity and minimize radioactive waste. The final product must be synthesized under cGMP conditions for human studies.[8]

  • Dosing: A single oral dose of [¹⁴C]Baricitinib, typically mixed with a non-labeled therapeutic dose, is administered to healthy male subjects.

  • Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points.

  • Radioactivity Measurement: The total radioactivity in the collected samples is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) to determine the extent of absorption and routes of excretion.[7]

  • Metabolite Profiling and Identification: Chromatographic techniques (e.g., HPLC) coupled with radio-detection and mass spectrometry are used to separate and identify the parent drug and its metabolites in plasma and excreta.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of Baricitinib.

Table 1: Bioanalytical Method Validation Parameters for Baricitinib in Human Plasma

ParameterValueReference
Lower Limit of Quantification (LLOQ)1 ng/mL[11]
Linearity Range1 - 100 ng/mL[11]
Intra-day Precision (%RSD)3.2%[11]
Inter-day Precision (%RSD)6.3%[11]
Intra-day Accuracy (%RE)14.6%[11]
Inter-day Accuracy (%RE)11.4%[11]
Mean Recovery101.1% - 103.8%[11]
Matrix Effect99.5% - 108.2%[11]

Table 2: Pharmacokinetic Parameters of Baricitinib in Healthy Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~1.5 hours[2]
Elimination Half-life (t₁/₂)~8 hours[4]
Oral-dose Clearance17 L/h[2][4]
Renal Clearance~12 L/h[4]
Absolute Bioavailability~79%[12]

Table 3: Mass Spectrometry Parameters for Baricitinib Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
Baricitinib372.44250.972030[11]
Upadacitinib (IS)380.90255.993025[11]
[¹³C₄]-Baricitinib (IS)M+4---[4]

Signaling Pathways and Experimental Workflows

Baricitinib and the JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immunity.[13]

JAK_STAT_Pathway Baricitinib Inhibition of the JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and Binding Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Initiates

Caption: Baricitinib inhibits JAK, blocking cytokine signaling.

Synthetic Workflow for [²H₅]Baricitinib

The synthesis of deuterated Baricitinib follows a structured multi-step process, as outlined below.

Deuterated_Baricitinib_Synthesis Synthetic Workflow for [²H₅]Baricitinib Start [²H₅]Ethanethiol Intermediate1 [²H₅]Ethanesulfonyl chloride Start->Intermediate1 Oxidative Chlorination Intermediate2 Deuterated Sulfonamide Intermediate1->Intermediate2 Sulfonamidation Intermediate3 Protected [²H₅]Baricitinib Intermediate2->Intermediate3 Nucleophilic Addition Final_Product [²H₅]Baricitinib Intermediate3->Final_Product Deprotection

Caption: Workflow for synthesizing deuterated Baricitinib.

ADME Study Workflow using [¹⁴C]Baricitinib

A typical ADME study using radiolabeled Baricitinib involves several key stages, from synthesis to data analysis.

ADME_Workflow [¹⁴C]Baricitinib ADME Study Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_reporting Reporting Phase Synthesis Synthesis of [¹⁴C]Baricitinib (cGMP) Formulation Formulation of Dosing Solution Synthesis->Formulation Dosing Oral Administration to Healthy Volunteers Formulation->Dosing Sampling Collection of Blood, Urine, and Feces Dosing->Sampling Quantification Total Radioactivity Measurement (LSC/AMS) Sampling->Quantification Profiling Metabolite Profiling (HPLC-MS/MS) Sampling->Profiling Analysis Pharmacokinetic and Mass Balance Analysis Quantification->Analysis Identification Metabolite Structure Elucidation Profiling->Identification Identification->Analysis Report Final Study Report Analysis->Report

Caption: Workflow for a human ADME study with [¹⁴C]Baricitinib.

Conclusion

Isotopic labeling is a cornerstone in the comprehensive evaluation of Baricitinib. Deuterated and ¹³C-labeled analogues serve as critical internal standards for precise quantification in biological matrices, while ¹⁴C-labeling is essential for definitive ADME and mass balance studies. The synthetic routes and analytical methodologies described herein provide a framework for researchers and drug development professionals to effectively utilize isotopically labeled Baricitinib in their studies, ultimately contributing to a deeper understanding of its clinical pharmacology and safety profile.

References

Baricitinib-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Baricitinib-d5. Given the limited availability of public data specifically for the deuterated form, this document leverages comprehensive stability studies on the parent compound, Baricitinib, as a close surrogate. This compound is a deuterated analog of Baricitinib, a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). The substitution of five hydrogen atoms with deuterium is primarily for use as an internal standard in pharmacokinetic studies and is not expected to significantly alter the compound's chemical stability under typical stress conditions.

Recommended Storage Conditions

For long-term preservation of chemical integrity, this compound powder should be stored under controlled conditions. The consensus from suppliers is a storage temperature of -20°C.[1][2] Shipping may be conducted at ambient temperatures.[1]

Summary of Storage Recommendations
ParameterCondition
Storage Temperature -20°C
Shipping Temperature Ambient
Physical State Powder

Chemical Stability Profile

Comprehensive forced degradation studies have been performed on Baricitinib to identify its degradation pathways and establish its inherent stability. These studies are crucial for developing stability-indicating analytical methods and for understanding how the drug substance might behave under various environmental stresses.[3][4]

Baricitinib has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions.[3] Conversely, it demonstrates stability against oxidative stress.[3]

Forced Degradation Studies on Baricitinib

The following table summarizes the quantitative data from forced degradation studies performed on non-deuterated Baricitinib. These results provide a strong indication of the expected stability of this compound under similar conditions.

Stress ConditionReagent/ParametersDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl12.20%[5]
1 N HCl16.35%[5]
Alkaline Hydrolysis 0.1 N NaOH16.50%[5]
1 N NaOH22.50%[5]
Oxidative 3% H₂O₂11.20%[5]
Stable under H₂O₂-[3]
Thermal 45°C9.80%[5]
Photolytic UV Chamber10.30%[5]
Benchtop (Solution) Room Temperature, 48 hrs1.8%[5]

Note: Discrepancies in oxidative stability may be due to different experimental conditions in the respective studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline typical experimental protocols for forced degradation testing of Baricitinib.

Protocol for Forced Degradation Study
  • Preparation of Stock Solution : A stock solution of Baricitinib is prepared, for example, at a concentration of 1 mg/mL in a 50:50 (v/v) acetonitrile:water mixture.[6]

  • Acidic Degradation : To 1 mL of the stock solution, 100 µL of 1 N hydrochloric acid (HCl) is added. The mixture is then heated at 70°C for 24 hours.[6]

  • Basic Degradation : To 1 mL of the stock solution, 100 µL of 1 N sodium hydroxide (NaOH) is added. The sample is heated at 70°C for 24 hours.[6]

  • Oxidative Degradation : A sample of the stock solution is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature for a specified period.[5]

  • Thermal Degradation : The stock solution is exposed to elevated temperatures (e.g., 45°C) for a defined duration.[5]

  • Photolytic Degradation : The stock solution is exposed to UV light in a photostability chamber.[5]

  • Analysis : After the stress period, the samples are appropriately diluted and analyzed using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[3][6]

Visualizations

Baricitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib functions as a selective inhibitor of JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway.[3][7][8] This pathway is integral to the cellular response to a multitude of cytokines and growth factors, playing a critical role in immunity and inflammation. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by Baricitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Transcription Gene Transcription DNA->Transcription 7. Gene Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is critical to ensuring a comprehensive understanding of a drug substance's stability. The following diagram outlines a typical workflow.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: API Sample prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) start->prep acid Acid Hydrolysis (e.g., 1N HCl, 70°C) prep->acid Expose to stress base Alkaline Hydrolysis (e.g., 1N NaOH, 70°C) prep->base Expose to stress oxidative Oxidation (e.g., 3% H2O2, RT) prep->oxidative Expose to stress thermal Thermal (e.g., 45°C) prep->thermal Expose to stress photo Photolytic (UV Light) prep->photo Expose to stress analysis Sample Analysis (Stability-Indicating HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Evaluation: - Quantify Parent Drug - Identify Degradants - Determine Degradation Pathway analysis->data report Report Findings data->report finish End report->finish

Caption: A generalized workflow for conducting forced degradation studies on an API.

Conclusion

While specific, long-term stability data for this compound is not widely published, the available information on its storage and the extensive forced degradation data for the parent compound, Baricitinib, provide a robust framework for its handling and use in a research setting. The recommended storage condition is -20°C for the solid material. The stability profile of Baricitinib indicates susceptibility to acidic, basic, and photolytic stress, which should be considered during its handling and in the design of analytical methods. The provided experimental protocols and workflows offer a guide for researchers to conduct their own stability assessments.

References

Baricitinib-d5 supplier for research use

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Baricitinib-d5 for Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing this compound. Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in inflammatory and immune responses.[1][2] The deuterated analog, this compound, is an essential tool in pharmacokinetic and bioanalytical studies, often serving as an internal standard for accurate quantification of the parent drug in biological matrices.[3]

Product Specifications and Sourcing

This compound is available from several reputable suppliers for research purposes. It is critical to source high-purity, well-characterized material for reliable and reproducible experimental results.

Table 1: Representative Supplier Specifications for this compound

ParameterRepresentative ValueSource(s)
CAS Number 1564241-79-7[4][5]
Molecular Formula C₁₆H₁₂D₅N₇O₂S[5][6]
Molecular Weight 376.45 g/mol [5][6]
Purity (HPLC) >95%[6]
Isotopic Enrichment >95%[6]
Appearance Off-white solid[7]
Solubility 10 mM in DMSO[5]
Storage -20°C[6]

Note: Specifications may vary between suppliers. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib targets the Janus kinase (JAK) family of intracellular tyrosine kinases.[1] These enzymes are essential for signal transduction initiated by various cytokines, interferons, and growth factors that are pivotal in hematopoiesis, inflammation, and immune function.[1][8]

The signaling cascade, known as the JAK-STAT pathway, operates as follows:

  • Cytokine Binding : An extracellular cytokine binds to its specific cell surface receptor.[9]

  • JAK Activation : This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[10]

  • STAT Phosphorylation : Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The JAKs then phosphorylate the recruited STATs.

  • STAT Dimerization and Translocation : Phosphorylated STATs form dimers, which then translocate from the cytoplasm into the nucleus.[11]

  • Gene Transcription : Inside the nucleus, STAT dimers bind to specific DNA sequences, modulating the transcription of genes involved in inflammatory and immune responses.[1][11]

Baricitinib exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[1][8] This interruption of the signaling cascade leads to a reduction in the production of pro-inflammatory mediators.[9]

Table 2: In Vitro Inhibitory Activity of Baricitinib

TargetIC₅₀ (nM)Description
JAK1 5.9Half-maximal inhibitory concentration
JAK2 5.7Half-maximal inhibitory concentration
TYK2 53Half-maximal inhibitory concentration
JAK3 >400Half-maximal inhibitory concentration

Source: Data compiled from multiple studies.[12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Gene Inflammatory Gene Transcription DNA->Gene 6. Transcription

Caption: The JAK-STAT signaling pathway and its inhibition by Baricitinib.

Experimental Protocols

This compound is primarily used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of Baricitinib quantification.

Bioanalytical Quantification of Baricitinib in Plasma via LC-MS/MS

This protocol outlines a typical hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method for determining Baricitinib concentrations in plasma samples.[13][14]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50-100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, e.g., 150 ng/mL).[15]

    • Add 200-300 µL of cold acetonitrile to precipitate proteins.[15][16]

    • Vortex the mixture for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HILIC BEH (2.1 x 50 mm, 1.7 µm) or equivalent.[13][14]

    • Mobile Phase A: 20 mM ammonium acetate (pH 3.0).[13][14]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[13][14]

    • Gradient: Isocratic with 97% Mobile Phase B.[13][14]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[13][14]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Baricitinib: m/z 372.15 → 251.24[13][14]

      • This compound (IS): m/z 377.18 → 256.27 (Note: The exact transition for the d5 analog should be empirically determined but will be +5 Da from the parent).

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific mass spectrometer used.

Table 3: Typical LC-MS/MS Method Validation Parameters

ParameterTypical Value/Range
Linearity Range 1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) 85 - 115%
Recovery > 85%
Matrix Effect 85 - 115%

Source: Data compiled from multiple LC-MS/MS methods.[13][15][16]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (50-100 µL) Add_IS 2. Add Internal Standard (this compound) Plasma->Add_IS PPT 3. Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex 4. Vortex PPT->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject onto HILIC Column Supernatant->Inject Separate 8. Chromatographic Separation Inject->Separate Ionize 9. ESI+ Ionization Separate->Ionize Detect 10. MRM Detection Ionize->Detect Integrate 11. Integrate Peak Areas (Baricitinib & this compound) Detect->Integrate Ratio 12. Calculate Area Ratio Integrate->Ratio Curve 13. Quantify using Calibration Curve Ratio->Curve Result 14. Report Concentration Curve->Result

Caption: A typical experimental workflow for quantifying Baricitinib in plasma.
In Vitro Evaluation of Immunomodulatory Effects

This protocol describes a whole-blood assay to assess the effect of Baricitinib on cytokine production following stimulation, a method used to characterize its pharmacodynamic effects.[17]

Methodology:

  • Blood Collection: Collect whole blood from subjects into heparinized tubes.

  • Compound Preparation: Prepare a stock solution of Baricitinib in DMSO and dilute to final concentrations (e.g., 100 nM, 1000 nM) in RPMI medium. Ensure the final DMSO concentration is non-toxic to cells (<0.1%).

  • Assay Setup:

    • In a 96-well plate, add whole blood (e.g., 200 µL per well).

    • Add the Baricitinib dilutions to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate for 1-2 hours at 37°C.

  • Stimulation:

    • Add a stimulant to the wells to induce cytokine production. Examples include SARS-CoV-2 peptides, lipopolysaccharide (LPS), or Staphylococcal enterotoxin B (SEB).[17] Include an unstimulated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate and collect the plasma supernatant.

  • Cytokine Analysis: Measure the concentration of various cytokines and chemokines (e.g., IFN-γ, IL-6, TNF-α, IP-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[17]

  • Data Analysis: Compare the cytokine levels in Baricitinib-treated wells to the vehicle-treated, stimulated wells to determine the inhibitory effect of the compound.

Therapeutic Rationale and Downstream Effects

The inhibition of JAK1 and JAK2 by Baricitinib has multiple downstream consequences that contribute to its therapeutic effects in immune-mediated inflammatory diseases. The primary effect is the dampening of the inflammatory response. This is achieved by reducing the activation, proliferation, and function of various immune cells and decreasing the production of inflammatory mediators.[18][19]

Logical_Relationship cluster_effects Downstream Cellular & Physiological Effects Baricitinib Baricitinib JAK_Inhibition Selective Inhibition of JAK1 and JAK2 Baricitinib->JAK_Inhibition STAT_Block Reduced STAT Phosphorylation & Activation JAK_Inhibition->STAT_Block Gene_Mod Altered Transcription of Cytokine-Responsive Genes STAT_Block->Gene_Mod Cytokine_Red Decreased Production of Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Gene_Mod->Cytokine_Red Immune_Mod Modulation of Immune Cell Function & Proliferation Gene_Mod->Immune_Mod Anti_Inflam Anti-Inflammatory Effect Cytokine_Red->Anti_Inflam Immune_Mod->Anti_Inflam

Caption: Logical flow from JAK inhibition to anti-inflammatory effects.

References

Methodological & Application

Application Note: Quantitative Analysis of Baricitinib in Human Plasma using Baricitinib-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinase (JAK) 1 and 2, which are intracellular enzymes involved in signaling pathways of cytokines and growth factors critical to hematopoiesis and immune function.[1][2][3] By inhibiting these kinases, Baricitinib modulates the signaling cascade of various interleukins, interferons, and growth factors, making it an effective treatment for autoimmune and inflammatory conditions such as rheumatoid arthritis.[1][2][4] Accurate quantification of Baricitinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This application note provides a detailed protocol for the quantitative analysis of Baricitinib in human plasma using a stable isotope-labeled internal standard, Baricitinib-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Mechanism of Action: JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway.[2][3][4] This pathway is activated when cytokines bind to their receptors on the cell surface, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which subsequently dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][3] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, leading to a reduction in the production of pro-inflammatory mediators.[3][4]

BARICITINIB_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylates JAK2->STAT_inactive Phosphorylates STAT_active STAT-P (active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Baricitinib Baricitinib Baricitinib->JAK1 Inhibits Baricitinib->JAK2 Inhibits Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Regulates

Caption: Baricitinib inhibits JAK1 and JAK2, disrupting the JAK-STAT signaling pathway.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of Baricitinib.

ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.994
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)3.2% - 6.3%
Inter-day Precision (%RSD)5.7% - 7.6%
Intra-day Accuracy (%RE)-1.5% to 14.6%
Inter-day Accuracy (%RE)-4.9% to 11.4%
Mean Extraction Recovery~87%

Data compiled from published studies.[5][6]

Experimental Protocols

Materials and Reagents
  • Baricitinib reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Stock and Working Solution Preparation
  • Baricitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Baricitinib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Baricitinib Working Solutions: Serially dilute the Baricitinib stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol.[5]

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Sample_Preparation_Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL of This compound IS (200 ng/mL) Plasma_Sample->Add_IS Add_Acetonitrile Add 300 µL Acetonitrile Add_IS->Add_Acetonitrile Vortex Vortex Mix Add_Acetonitrile->Vortex Centrifuge Centrifuge at 13,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis Inject into LC-MS/MS System Supernatant_Transfer->LC_MS_Analysis

Caption: Workflow for the protein precipitation-based extraction of Baricitinib from plasma.

Detailed Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.[5]

  • Spike with 10 µL of the this compound internal standard working solution (200 ng/mL).[5]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System Waters Acquity UPLC I-Class or equivalent
Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min (example, may need optimization)
Injection Volume 5 µL
Gradient Elution As required for optimal separation

Note: The gradient elution profile should be optimized to ensure sufficient separation of Baricitinib from potential interferences.

Mass Spectrometry:

ParameterCondition
System Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV (example, may need optimization)
Source Temperature 150°C (example, may need optimization)
Desolvation Temperature 500°C (example, may need optimization)
Cone Gas Flow 150 L/hr (example, may need optimization)
Desolvation Gas Flow 1000 L/hr (example, may need optimization)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Baricitinib 372.4251.02030
This compound 377.4256.0Optimize based on instrumentOptimize based on instrument

Note: Cone voltage and collision energy for this compound should be optimized to be similar to those of Baricitinib. The m/z values are based on published data and may vary slightly depending on the instrument and conditions.[5]

Data Analysis and Quantification
  • Peak areas for Baricitinib and this compound are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio (Baricitinib/Baricitinib-d5) against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the calibration curve.

  • The concentration of Baricitinib in unknown samples is calculated from the calibration curve using their measured peak area ratios.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Baricitinib in human plasma using its deuterated internal standard, this compound. The protein precipitation sample preparation method is simple and efficient, and the LC-MS/MS conditions provide the necessary selectivity and sensitivity for reliable quantification in a research setting. This method is suitable for pharmacokinetic and therapeutic drug monitoring studies of Baricitinib.

References

Application Notes and Protocols for the Use of Baricitinib-d5 in Rat Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function. By inhibiting JAK1 and JAK2, Baricitinib effectively modulates the inflammatory cascade, making it a therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[1][2][3][4][5]

Pharmacokinetic (PK) studies are fundamental in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. In preclinical studies involving animal models like rats, a robust and validated bioanalytical method is essential for the accurate quantification of the drug in biological matrices. The use of a stable isotope-labeled internal standard, such as Baricitinib-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows for correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[6][7][8]

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Baricitinib in rats using this compound as an internal standard for LC-MS/MS quantification.

Signaling Pathway of Baricitinib

Baricitinib targets the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is activated by the binding of cytokines to their receptors on the cell surface, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. Baricitinib's inhibition of JAK1 and JAK2 blocks this cascade.[1][2][3][4][5]

BARICITINIB_JAK_STAT_PATHWAY cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Transcription Gene Transcription (Inflammation) pSTAT->Gene_Transcription Translocates & Activates Baricitinib Baricitinib Baricitinib->JAK Inhibits

Diagram 1: Baricitinib's Mechanism of Action in the JAK-STAT Pathway.

Experimental Protocols

Rat Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rats following oral administration of Baricitinib.

a. Animal Model:

  • Species: Sprague-Dawley rats (male)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

b. Dosing:

  • Drug Formulation: Baricitinib can be suspended in a vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) in water.

  • Administration Route: Oral gavage.

  • Dose: A single dose of 2 mg/kg is administered.[9]

c. Blood Sample Collection:

  • Collection Route: Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein.

  • Anticoagulant: K2-EDTA tubes.

  • Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Baricitinib in Rat Plasma

This protocol describes the quantification of Baricitinib in rat plasma using this compound as an internal standard (IS).

a. Materials and Reagents:

  • Baricitinib reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Rat plasma (blank)

b. Stock and Working Solutions Preparation:

  • Baricitinib Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like DMSO or methanol.

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution in the same solvent.

  • Working Solutions: Serially dilute the stock solutions with acetonitrile/water (50:50, v/v) to prepare working solutions for calibration standards and quality controls.

c. Sample Preparation (Liquid-Liquid Extraction): [9]

  • To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Add 1 mL of an extraction solvent mixture (e.g., n-hexane and dichloromethane, 1:1 v/v).[9]

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

d. LC-MS/MS Instrumentation and Conditions: [9]

  • Liquid Chromatography System: A UPLC system such as a Waters Acquity UPLC.

  • Column: Acquity UPLC HILIC BEH 1.7 µm, 2.1 × 50 mm column.[9]

  • Mobile Phase: A mixture of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) (97:3, v/v).[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Baricitinib: m/z 372.15 → 251.24[9]

    • This compound: m/z 377.15 → 256.24 (Note: The exact transition for this compound should be optimized but will be shifted by +5 Da from the parent and corresponding fragment ions).

Experimental Workflow Visualization

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Fasting Overnight Fasting of Rats Dosing Oral Administration of Baricitinib (2 mg/kg) Fasting->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Centrifugation Plasma Separation by Centrifugation Blood_Collection->Centrifugation Storage Plasma Storage at -80°C Centrifugation->Storage Spiking Spike Plasma with this compound IS Storage->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Baricitinib Concentration Analysis->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters Quantification->PK_Parameters

Diagram 2: Experimental Workflow for a Rat Pharmacokinetic Study of Baricitinib.

Quantitative Data Summary

The following tables summarize the key parameters for the bioanalytical method and the pharmacokinetic results from a representative study in rats.

Table 1: LC-MS/MS Method Parameters [9]

ParameterValue
LC System UPLC
Column Acquity UPLC HILIC BEH 1.7 µm, 2.1 × 50 mm
Mobile Phase 0.1% Formic Acid in Acetonitrile : 20 mM Ammonium Acetate (pH 3) (97:3)
Flow Rate 0.2 mL/min
Ionization Mode ESI Positive
MRM Transition (Baricitinib) m/z 372.15 → 251.24
MRM Transition (this compound) m/z 377.15 → 256.24 (predicted)
LLOQ 0.2 ng/mL
Calibration Range 0.2 - 500 ng/mL

Table 2: Pharmacokinetic Parameters of Baricitinib in Rats (2 mg/kg Oral Dose) [9]

ParameterUnitMean ± SD
Cmax ng/mL129.08 ± 91.4
Tmax h0.5 (median)
AUC(0-t) ng·h/mL205.15 ± 101.40
AUC(0-inf) ng·h/mL222.53 ± 107.20
t1/2 h2.24 ± 0.43
Kel h⁻¹0.32 ± 0.04
MRT h3.30 ± 0.78

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Kel: Elimination rate constant; MRT: Mean residence time.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers and scientists to conduct pharmacokinetic studies of Baricitinib in rats. The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method ensures the generation of high-quality, reliable data, which is crucial for the successful development of new therapeutic agents. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.

References

Application Note: High-Throughput Quantification of Baricitinib in Human Plasma Using LC-MS/MS with Baricitinib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Baricitinib in human plasma. The method utilizes Baricitinib-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Baricitinib.

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), intracellular enzymes involved in cytokine signaling pathways.[1][2] By modulating these pathways, Baricitinib reduces inflammation and is used in the treatment of rheumatoid arthritis and other autoimmune disorders.[1][2] Accurate and reliable quantification of Baricitinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments and for optimizing therapeutic regimens. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents
  • Baricitinib reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Baricitinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare a series of Baricitinib working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range for calibration standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution is required.

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.0 - 0.510
0.5 - 1.5Linearly increase to 90
1.5 - 2.0Hold at 90
2.0 - 2.1Linearly decrease to 10
2.1 - 3.0Hold at 10 (re-equilibration)

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Capillary Voltage3.5 kV
Gas FlowDesolvation: 800 L/hr; Cone: 150 L/hr
MRM Transitions
AnalytePrecursor Ion (m/z)
Baricitinib372.4
This compound*377.4 (predicted)

*Note: The MRM transition for this compound is predicted based on the fragmentation of Baricitinib. The deuterium atoms are located on the ethyl group, which is cleaved off during fragmentation to produce the common product ion of m/z 251.0. It is crucial to empirically optimize the cone voltage and collision energy for this compound during method development.

Method Validation

The developed method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Baricitinib and this compound in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of Baricitinib to this compound against the nominal concentration. The linearity should be assessed over a suitable range (e.g., 1-500 ng/mL) with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy and a precision of ≤15% (≤20% for LLOQ).

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of Baricitinib in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and autosampler stability.

Table 3: Representative Method Validation Summary

Validation ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ 1≤ 20≤ 20± 20± 20
Low QC 3≤ 15≤ 15± 15± 15
Medium QC 50≤ 15≤ 15± 15± 15
High QC 400≤ 15≤ 15± 15± 15
Linearity (r²) 1 - 500---> 0.99
Matrix Effect (%CV) Low, High QC≤ 15---
Recovery (%) Low, High QCConsistent---
Stability Low, High QCStableStableStableStable

Visualizations

Baricitinib Signaling Pathway

Baricitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Baricitinib Baricitinib Baricitinib->JAK1 Inhibits Baricitinib->JAK2 Inhibits

Caption: Baricitinib inhibits JAK1 and JAK2, blocking the JAK-STAT signaling pathway.

Bioanalytical Method Development and Validation Workflow

Bioanalytical_Workflow start Start: Method Development Goal lit_review Literature Review & Analyte Characterization start->lit_review ms_opt Mass Spectrometer Optimization (MRM) lit_review->ms_opt chrom_dev Chromatography Development ms_opt->chrom_dev sample_prep Sample Preparation Development chrom_dev->sample_prep pre_val Pre-Validation Assessment (Accuracy, Precision, Linearity) sample_prep->pre_val full_val Full Method Validation (FDA/EMA Guidelines) pre_val->full_val selectivity Selectivity & Specificity full_val->selectivity linearity Linearity & Range full_val->linearity accuracy_precision Accuracy & Precision full_val->accuracy_precision matrix_effect Matrix Effect full_val->matrix_effect recovery Recovery full_val->recovery stability Stability full_val->stability routine_analysis Routine Sample Analysis selectivity->routine_analysis linearity->routine_analysis accuracy_precision->routine_analysis matrix_effect->routine_analysis recovery->routine_analysis stability->routine_analysis end End: Data Reporting routine_analysis->end

Caption: A typical workflow for bioanalytical method development and validation.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and high-throughput approach for the quantification of Baricitinib in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for regulated bioanalysis in support of clinical and non-clinical studies.

References

Application Note: High-Throughput Analysis of Baricitinib in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for the signaling of numerous cytokines and growth factors that drive inflammatory and immune responses.[2] By inhibiting JAK1 and JAK2, Baricitinib effectively modulates the immune system and is approved for the treatment of conditions such as rheumatoid arthritis, atopic dermatitis, and alopecia areata.[4] Given its potent immunomodulatory effects, accurate and reliable quantification of Baricitinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte (e.g., Baricitinib-d4), is the gold standard in quantitative bioanalysis by mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Baricitinib in human plasma. The protocol employs a simple protein precipitation procedure for sample cleanup, utilizing Baricitinib-d4 as the internal standard.

Mechanism of Action: JAK-STAT Pathway

Baricitinib targets the JAK-STAT signaling pathway, a critical mediator of cytokine signal transduction.[1][5] When a cytokine binds to its cell surface receptor, it activates associated JAKs.[2] These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] The phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[2][6] Baricitinib's inhibition of JAK1 and JAK2 interrupts this cascade, leading to reduced inflammation.[2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation (p) pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Modulation

Caption: Baricitinib inhibits JAK1/JAK2, blocking STAT phosphorylation and downstream gene transcription.

Experimental Protocol

This protocol describes the sample preparation of human plasma for the analysis of Baricitinib using a deuterated internal standard.

Materials and Reagents
  • Baricitinib reference standard

  • Baricitinib-d4 (deuterated internal standard)

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade methanol

  • LC-MS/MS grade water

  • Formic acid (reagent grade)

  • Human plasma (with K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Solutions
  • Baricitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Baricitinib in methanol.

  • Baricitinib-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Baricitinib-d4 in methanol.

  • Baricitinib Working Solutions: Prepare serial dilutions of the Baricitinib stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

The protein precipitation method is a rapid and effective technique for extracting Baricitinib from plasma samples.[7][8][9]

  • Aliquoting: Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Adding Internal Standard: Add 10 µL of the IS working solution (e.g., 100 ng/mL Baricitinib-d4) to each tube, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing the IS) to each tube.[7]

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Sample_Prep_Workflow start Start: Plasma Sample aliquot 1. Aliquot 100 µL Plasma start->aliquot add_is 2. Add 10 µL Deuterated IS (Baricitinib-d4) aliquot->add_is precipitate 3. Add 300 µL Cold Acetonitrile add_is->precipitate vortex 4. Vortex for 1 min precipitate->vortex centrifuge 5. Centrifuge at 13,000 x g for 10 min vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject end End: Data Acquisition inject->end

Caption: Workflow for Baricitinib extraction from plasma via protein precipitation.

Data and Performance Characteristics

The following tables summarize the typical performance characteristics of the described method, compiled from various validated bioanalytical studies.[8][9][10]

Table 1: LC-MS/MS Method Parameters
ParameterTypical Condition
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Baricitinib: e.g., m/z 372.2 -> 251.2 Baricitinib-d4: e.g., m/z 376.2 -> 255.2
Table 2: Method Validation Summary

This table presents a summary of quantitative data from different studies for easy comparison.

ParameterStudy 1[8][9]Study 2[10][11]Study 3[7][12]
Matrix Rat PlasmaRat PlasmaHuman Plasma
Sample Prep Method Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
Linear Range (ng/mL) 0.5 - 2500.2 - 5001 - 100
LLOQ (ng/mL) 0.50.21
LOD (ng/mL) 0.3Not ReportedNot Reported
Mean Recovery (%) 85.5 - 88.5~87.9101.1 - 103.8
Matrix Effect (%) < 15% CV~88.899.5 - 108.2
Table 3: Precision and Accuracy Data

The precision (expressed as coefficient of variation, %CV) and accuracy (expressed as relative error, %RE) are critical for method validation.

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low QC < 11.6%[8]< 6.2%[8]Within ±7.0%[8]Within ±7.0%[8]
Medium QC < 5.0%[8]< 4.0%[8]Within ±5.0%[8]Within ±4.0%[8]
High QC < 3.0%[8]< 2.0%[8]Within ±3.0%[8]Within ±2.0%[8]

Data synthesized from representative values found in the literature to demonstrate typical method performance.[8][10]

Conclusion

The described LC-MS/MS method, incorporating a simple protein precipitation step and a deuterated internal standard, provides a rapid, sensitive, and reliable approach for the quantitative analysis of Baricitinib in human plasma. The use of Baricitinib-d4 ensures high accuracy and precision by correcting for potential variability during sample processing and analysis. This method is well-suited for high-throughput applications in clinical and research settings, supporting therapeutic drug monitoring and pharmacokinetic studies of Baricitinib.

References

Application Note: Therapeutic Drug Monitoring of Baricitinib Using a Validated LC-MS/MS Method with Baricitinib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantitative analysis of Baricitinib in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Baricitinib is a Janus kinase (JAK) inhibitor used in the treatment of various autoimmune and inflammatory diseases.[1][2] Therapeutic drug monitoring (TDM) of Baricitinib can help optimize treatment efficacy and minimize potential adverse effects by maintaining drug concentrations within the therapeutic window.[3] The method described herein utilizes Baricitinib-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This document provides comprehensive experimental protocols, data presentation, and visual diagrams to guide researchers, scientists, and drug development professionals in the implementation of this assay.

Introduction

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][4][5][6] These intracellular enzymes are crucial for the signaling of various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.[1] By inhibiting JAK1 and JAK2, Baricitinib modulates the signaling of pro-inflammatory cytokines, making it an effective therapeutic agent for conditions such as rheumatoid arthritis, atopic dermatitis, and alopecia areata.[7] Given the inter-individual pharmacokinetic variability observed with oral medications, TDM is a valuable tool to personalize dosing regimens, thereby enhancing therapeutic outcomes and ensuring patient safety.[2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable results. This application note details a robust LC-MS/MS method for the quantification of Baricitinib in plasma, adaptable for clinical research and drug development settings.

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. When cytokines bind to their receptors on the cell surface, associated JAKs are activated. These activated JAKs then phosphorylate the receptors, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses. Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, leading to a reduction in the inflammatory response.[1][4][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition

Caption: Baricitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

This section provides a detailed protocol for the quantification of Baricitinib in human plasma.

3.1. Materials and Reagents

  • Baricitinib analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

3.2. Instrumentation

  • Liquid chromatograph (UPLC or HPLC system)

  • Tandem mass spectrometer (triple quadrupole)

  • Analytical column: Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm (or equivalent)[1]

3.3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Baricitinib and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Baricitinib stock solution with methanol to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.[1]

3.4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (200 ng/mL) to each tube and vortex briefly.[1][8]

  • Add 300 µL of acetonitrile to precipitate proteins.[1][8]

  • Vortex for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

3.5. LC-MS/MS Conditions

3.5.1. Liquid Chromatography

  • Column: Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient should be optimized to ensure good separation from matrix components. An example gradient is as follows:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Linear gradient to 5% A

    • 2.0-2.5 min: Hold at 5% A

    • 2.5-3.0 min: Return to 95% A and re-equilibrate

  • Column Temperature: 40 °C[1]

3.5.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor-to-product ion transitions should be optimized for the specific instrument used. Based on published data, the transition for Baricitinib is m/z 372.15 > 251.24.[5]

    • For this compound, the expected transition would be m/z 377.15 > 256.24 (assuming the deuterium labels are on a stable part of the molecule that is retained in the fragment ion).

3.6. Experimental Workflow

TDM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound (IS) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometry (MRM Detection) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Baricitinib calibration->quantification end Report Concentration quantification->end

Caption: Workflow for Baricitinib therapeutic drug monitoring.

Method Validation and Performance

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance characteristics for a validated Baricitinib assay.

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.99
Weighting1/x or 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 15%< 15%± 15%
Low3< 15%< 15%± 15%
Medium40< 15%< 15%± 15%
High80< 15%< 15%± 15%
(Data adapted from representative bioanalytical method validation guidelines)[1]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 85%85-115%
High80> 85%85-115%

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the therapeutic drug monitoring of Baricitinib in human plasma. The use of this compound as an internal standard ensures the highest level of accuracy and precision, which is critical for clinical research and personalized medicine applications. The provided protocols and performance characteristics serve as a comprehensive guide for the implementation of this assay in a research or drug development laboratory.

References

Application Note: Quantitative Analysis of Baricitinib and Baricitinib-d5 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Abstract: This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Baricitinib and its stable isotope-labeled internal standard (SIL-IS), Baricitinib-d5, in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and preclinical settings, offering excellent accuracy, precision, and a low limit of quantification.

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinase (JAK) 1 and 2, critical enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune response.[1][2] It is approved for the treatment of conditions such as rheumatoid arthritis, atopic dermatitis, and alopecia areata.[3][4] Accurate quantification of Baricitinib in biological matrices like plasma is essential for pharmacokinetic (PK) studies, dose optimization, and therapeutic drug monitoring (TDM).[4][5]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and exhibits identical chemical behavior during sample extraction and ionization, effectively correcting for matrix effects and variability in instrument response, thereby ensuring the highest level of accuracy and precision.

Principle of the Method

This method is based on the principle of stable isotope dilution tandem mass spectrometry. Plasma samples are spiked with a known concentration of this compound. Proteins are then precipitated using a strong organic solvent. After centrifugation, the clear supernatant containing Baricitinib and this compound is injected into a UPLC-MS/MS system. The compounds are separated chromatographically and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte (Baricitinib) to the internal standard (this compound) and comparing it against a calibration curve.

cluster_IS Internal Standard (IS) cluster_Analyte Analyte IS This compound (Known Amount) Process Sample Prep & LC-MS/MS Analysis (Variability Source) IS->Process Analyte Baricitinib (Unknown Amount) Analyte->Process Ratio Peak Area Ratio (Baricitinib / this compound) Remains Constant Process->Ratio Corrects for Loss & Matrix Effects

Caption: Principle of Stable Isotope Dilution Analysis.

Experimental Protocols

Materials and Reagents
  • Baricitinib reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC or MS-grade Acetonitrile

  • HPLC or MS-grade Methanol

  • Formic Acid (≥99%)

  • Ammonium Acetate

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Baricitinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Solutions:

    • Baricitinib Spiking Solutions: Prepare serial dilutions of the Baricitinib stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

    • Internal Standard (IS) Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 200 ng/mL.[5]

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards (CS): To 90 µL aliquots of drug-free human plasma, add 10 µL of the appropriate Baricitinib spiking solution to achieve final concentrations of 1, 2, 5, 10, 20, 50, 75, and 100 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at four levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 40 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the protein precipitation method for plasma samples.[5]

Start Start: 100 µL Plasma Sample (CS, QC, or Unknown) Spike Add 10 µL of IS Working Solution (this compound, 200 ng/mL) Start->Spike Vortex1 Vortex Mix (10 seconds) Spike->Vortex1 Precipitate Add 300 µL Acetonitrile (containing 0.1% Formic Acid) Vortex1->Precipitate Vortex2 Vortex Mix Vigorously (1 minute) Precipitate->Vortex2 Centrifuge Centrifuge (13,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer 100 µL of Supernatant to a new vial Centrifuge->Transfer Inject Inject 5 µL into UPLC-MS/MS System Transfer->Inject

Caption: Experimental workflow for plasma sample preparation.

  • Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.[5]

  • Add 10 µL of the 200 ng/mL this compound IS working solution.[5]

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (ratio of 1:3 plasma to acetonitrile) to precipitate the plasma proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.[5]

UPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter Condition
UPLC System
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 2.0 - 3.0 minutes
Gradient Elution
0.0 - 0.5 min 10% B
0.5 - 1.5 min 10% to 90% B
1.5 - 2.0 min 90% B
2.0 - 2.1 min 90% to 10% B
2.1 - 3.0 min 10% B (Equilibration)
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 500°C
Desolvation Gas Flow 600 L/hr[6]
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions
Baricitinib m/z 372.4 → 251.0[5]
This compound m/z 377.4 → 256.0 (Predicted, requires optimization)
Cone Voltage 20 V[5]

| Collision Energy | 30 eV[5] |

Note: The mass transition for this compound is predicted based on a +5 Da shift from the parent compound. The optimal cone voltage and collision energy for this compound should be determined empirically but are expected to be very similar to those for Baricitinib.

Results and Method Validation

The method should be validated according to the latest FDA and EMA guidelines for bioanalytical method validation.[1] A summary of typical acceptance criteria and expected performance is provided below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria Typical Performance
Linearity
Calibration Range At least 8 non-zero standards 1 - 100 ng/mL[5]
Correlation Coefficient (r²) ≥ 0.99 > 0.995
Accuracy & Precision
LLOQ Accuracy: ±20%; Precision (CV%): ≤20% Meets criteria
LQC, MQC, HQC Accuracy: ±15%; Precision (CV%): ≤15% Accuracy: 85-115%; CV% < 15%[2]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six sources. Excellent selectivity with no interference observed.[5]
Matrix Effect IS-normalized matrix factor should have a CV% ≤ 15% Within 99.5% to 108.2%[5]

| Recovery | Consistent and reproducible across the concentration range | > 90% and consistent |

Under the described conditions, Baricitinib and this compound are expected to co-elute with a retention time of approximately 1.15 minutes.[5] The rapid gradient ensures a short run time, making the method suitable for high-throughput analysis.

Conclusion

This application note provides a comprehensive protocol for the sensitive and reliable quantification of Baricitinib in human plasma using UPLC-MS/MS with a stable isotope-labeled internal standard. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for efficient analysis of large numbers of samples. The method demonstrates excellent performance characteristics and is well-suited for regulated bioanalysis in support of clinical and preclinical drug development.

References

Application of Baricitinib-d5 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are implicated in the pathogenesis of inflammatory and autoimmune diseases. Understanding the metabolism and pharmacokinetics of Baricitinib is crucial for its safe and effective use. Baricitinib-d5, a stable isotope-labeled analog of Baricitinib, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of Baricitinib in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in such studies.

Stable isotope labeling with deuterium offers a distinct mass shift from the parent drug, allowing for its differentiation in a mass spectrometer while maintaining nearly identical physicochemical properties. This co-elution and similar ionization efficiency with the analyte of interest helps to compensate for variability in sample preparation and instrument response, leading to highly reliable data.

I. Quantitative Bioanalysis of Baricitinib using LC-MS/MS with this compound as an Internal Standard

This section details the protocol for the accurate quantification of Baricitinib in human plasma, a critical aspect of pharmacokinetic studies.

Experimental Protocol: Quantification of Baricitinib in Human Plasma

1. Materials and Reagents:

  • Baricitinib analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Baricitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Baricitinib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Baricitinib Working Solutions (for calibration curve and quality controls): Serially dilute the Baricitinib stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of standard solutions.

  • This compound Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water. The optimal concentration should be determined during method development.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank matrix.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Baricitinib: m/z 372.2 → 251.2[1]

      • This compound: m/z 377.2 → 256.2 (Theoretically calculated based on a +5 Da shift on the parent and fragment ions).

    • Instrument Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum signal intensity.

Data Presentation: Pharmacokinetic Parameters of Baricitinib

The use of this compound as an internal standard ensures the high quality of pharmacokinetic data. Below are tables summarizing typical pharmacokinetic parameters of Baricitinib from studies in healthy subjects and patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Baricitinib in Healthy Chinese Subjects

DoseCmax (ng/mL)AUC0-∞ (ng·h/mL)t½ (h)tmax (h)
2 mg31.4 ± 7.9205 ± 407.4 ± 1.61.0 (0.5 - 1.5)
4 mg62.8 ± 16.5409 ± 846.7 ± 1.10.8 (0.5 - 1.5)
10 mg171.0 ± 55.41010 ± 2205.9 ± 0.90.8 (0.5 - 1.5)

Data are presented as mean ± SD, except for tmax which is median (range). Data adapted from a study in healthy Chinese subjects.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Baricitinib in Healthy Chinese Subjects (at Steady State)

Dose (once daily)Cmax,ss (ng/mL)AUC0-τ (ng·h/mL)t½ (h)
2 mg39.0 ± 11.2224 ± 557.3 ± 1.2
4 mg71.9 ± 18.2496 ± 1197.3 ± 1.3
10 mg185.0 ± 40.81110 ± 2006.7 ± 1.2

Data are presented as mean ± SD. Data adapted from a study in healthy Chinese subjects.

Table 3: Pharmacokinetic Parameters of Baricitinib in Critically Ill COVID-19 Patients (4 mg/day)

ParameterMedian [Range]
Trough Concentration (C0) (ng/mL)2.2 [1.4 - 8.0]
C1 (1h post-dose) (ng/mL)24.0 [4.9 - 37.3]
C3 (3h post-dose) (ng/mL)14.1 [8.3 - 15.1]
AUC0-24h (ng·h/mL)188.8 [141.3 - 236.3]

Data adapted from a study in critically ill COVID-19 patients.[2]

Visualization: Bioanalytical Workflow

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound IS (20 µL) plasma->is_addition ppt Protein Precipitation (300 µL Acetonitrile) is_addition->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Baricitinib calibration->quantification

Caption: Workflow for the quantification of Baricitinib in plasma.

II. In Vitro Metabolism of Baricitinib

In vitro metabolism studies are essential to identify metabolic pathways, potential metabolites, and the enzymes involved. This compound can be used as an internal standard for quantifying the depletion of the parent drug over time.

Experimental Protocol: Metabolic Stability of Baricitinib in Human Liver Microsomes (HLMs)

1. Materials and Reagents:

  • Baricitinib

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (containing this compound as internal standard for quenching)

  • Positive control substrate (e.g., testosterone)

2. Incubation Procedure:

  • Prepare an incubation mixture in phosphate buffer containing HLMs (e.g., 0.5 mg/mL protein concentration).

  • Pre-warm the HLM suspension at 37°C for 5 minutes.

  • Initiate the reaction by adding Baricitinib (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture (e.g., 50 µL).

  • Quench the reaction by adding the aliquot to a tube containing a cold solution of acetonitrile with the this compound internal standard (e.g., 150 µL).

  • Include control incubations: without NADPH (to assess non-CYP mediated degradation) and with a positive control substrate (to ensure microsomal activity).

  • Process the quenched samples as described in the bioanalytical protocol (centrifugation and analysis of the supernatant).

3. Data Analysis:

  • Quantify the remaining Baricitinib at each time point using the LC-MS/MS method.

  • Plot the natural logarithm of the percentage of Baricitinib remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation: In Vitro Metabolic Stability of Baricitinib

Table 4: In Vitro Metabolic Stability of Baricitinib in Human Liver Microsomes

ParameterValue
In vitro t½ (minutes)29.50
Intrinsic Clearance (CLint) (mL/min/kg)27.49

Data adapted from an in vitro metabolic stability study.[3]

Visualization: In Vitro Metabolism Workflow

in_vitro_metabolism cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis hlm Human Liver Microsomes reaction Metabolic Reaction hlm->reaction baricitinib Baricitinib (1 µM) baricitinib->reaction nadph NADPH Regenerating System nadph->reaction sampling Aliquot at 0, 5, 15, 30, 60 min reaction->sampling quench Add to Acetonitrile with this compound sampling->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for determining the metabolic stability of Baricitinib.

III. Metabolite Identification using this compound

While primarily used for quantification, stable isotope labeling can also aid in metabolite identification. When a mixture of labeled (e.g., this compound) and unlabeled Baricitinib is incubated, metabolites derived from the drug will appear as doublet peaks in the mass spectrum, separated by the mass difference of the label (5 Da in this case). This "isotope signature" helps to distinguish drug-related metabolites from endogenous matrix components.

Metabolic Pathways of Baricitinib

Baricitinib undergoes limited metabolism, with the major biotransformation pathways being:

  • N-dealkylation

  • Demethylation

  • Hydroxylation

  • Hydrolysis

A recent study identified five new metabolites of Baricitinib in in vitro matrices.[4]

Visualization: Baricitinib Signaling Pathway

Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway.

jak_stat_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak activates cytokine Cytokine cytokine->receptor stat STAT jak->stat phosphorylates inhibition Inhibition jak->inhibition stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene activates baricitinib Baricitinib baricitinib->jak inhibition->stat

Caption: Inhibition of the JAK-STAT pathway by Baricitinib.

Conclusion

This compound is an essential tool for the robust and accurate assessment of Baricitinib's pharmacokinetic and metabolic profile. As an internal standard in LC-MS/MS assays, it ensures high-quality data for pharmacokinetic studies. It is also valuable in in vitro metabolism experiments to determine metabolic stability and can aid in the identification of metabolites. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug metabolism and development.

References

Application Notes: Quantitative Analysis of Baricitinib in Human Plasma using Baricitinib-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Baricitinib in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Baricitinib-d5, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic conditions, and mass spectrometric detection. Additionally, this document includes a summary of validation parameters and a graphical representation of the experimental workflow and the relevant signaling pathway. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Baricitinib.

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for the signaling of various cytokines and growth factors involved in inflammation and immune function.[2][3] By inhibiting JAK1 and JAK2, Baricitinib modulates the inflammatory response, making it an effective treatment for autoimmune diseases such as rheumatoid arthritis.[1][2] Accurate quantification of Baricitinib in plasma is essential for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring to optimize efficacy and minimize adverse effects.[4][5]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.

Signaling Pathway

Baricitinib targets the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway. When cytokines bind to their receptors, JAKs are activated and phosphorylate the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of inflammatory genes. Baricitinib inhibits the phosphorylation of STATs by blocking the activity of JAK1 and JAK2, thereby downregulating the inflammatory cascade.[1][2][3]

Baricitinib Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds Baricitinib Baricitinib Baricitinib->JAK Inhibits Transcription Gene Transcription (Inflammation) DNA->Transcription Initiates Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Baricitinib Calibration->Quantification

References

Troubleshooting & Optimization

Optimizing Mass Spectrometry Parameters for Baricitinib-d5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Baricitinib-d5. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Mass Spectrometry Parameters for Baricitinib and this compound

Optimal mass spectrometry parameters are crucial for achieving sensitive and robust quantification of Baricitinib and its deuterated internal standard, this compound. The following table summarizes the recommended starting parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Baricitinib372.44250.972030
This compound (IS)380.90255.993025

Note: These parameters may require further optimization based on the specific instrument and experimental conditions.[1][2]

Experimental Protocol: Quantification of Baricitinib in Human Plasma

This section details a typical experimental protocol for the quantification of Baricitinib in human plasma using a UPLC-MS/MS system.[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard (IS) working solution (e.g., 200 ng/mL).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-1.5 min: 10-90% B (linear gradient)

    • 1.5-2.0 min: 90% B

    • 2.1-2.5 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Troubleshooting Guide

This section addresses common issues that may arise during the analysis of Baricitinib and this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal mass spectrometry parameters.

    • Solution: Infuse a standard solution of Baricitinib and this compound directly into the mass spectrometer to optimize cone voltage and collision energy for the specific instrument.

  • Possible Cause: Inefficient ionization.

    • Solution: Ensure the mobile phase has an appropriate pH (acidic, e.g., with 0.1% formic acid) to promote protonation of Baricitinib.

  • Possible Cause: Matrix effects causing ion suppression.[3][4]

    • Solution:

      • Improve sample cleanup. Consider solid-phase extraction (SPE) as an alternative to protein precipitation.

      • Modify chromatographic conditions to separate Baricitinib from co-eluting matrix components.

      • Dilute the sample to reduce the concentration of interfering matrix components.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: Adjust the mobile phase pH. Using an acidic modifier like formic acid can improve peak shape for basic compounds like Baricitinib.[5]

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Secondary interactions with the column stationary phase.

    • Solution: Try a different column chemistry (e.g., a different C18 phase or a HILIC column).

Issue 3: Inconsistent Internal Standard Response

  • Possible Cause: Degradation of the internal standard.

    • Solution: Prepare fresh working solutions of this compound regularly and store stock solutions under appropriate conditions (e.g., -20°C or -80°C).

  • Possible Cause: Differential matrix effects on the analyte and internal standard.

    • Solution: While a deuterated internal standard is designed to minimize this, significant ion suppression can still affect it. Re-evaluate the sample preparation method to reduce matrix effects.

  • Possible Cause: Errors in sample preparation.

    • Solution: Ensure accurate and consistent pipetting of the internal standard into all samples, standards, and quality controls.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Baricitinib and this compound?

A1: For Baricitinib, the protonated molecule [M+H]⁺ is observed at m/z 372.44, which fragments to a primary product ion of m/z 250.97.[1] For this compound, the [M+H]⁺ is at m/z 380.90, fragmenting to m/z 255.99.[1]

Q2: Why is positive ion mode ESI used for Baricitinib analysis?

A2: Baricitinib is a basic compound containing several nitrogen atoms that are readily protonated. Positive ion mode ESI is therefore highly efficient at generating the protonated molecular ion [M+H]⁺, leading to high sensitivity.[5]

Q3: What are the common sample preparation techniques for Baricitinib analysis in plasma?

A3: Protein precipitation is a simple and widely used method.[1] However, for cleaner extracts and to minimize matrix effects, liquid-liquid extraction or solid-phase extraction (SPE) can also be employed.[6]

Q4: How can I assess for matrix effects in my assay?

A4: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[7] A ratio significantly different from 1 indicates the presence of ion suppression or enhancement.

Q5: What is the typical linear range for Baricitinib quantification in plasma?

A5: Published methods have demonstrated linearity over various ranges, for example, from 1 to 100 ng/mL.[1] The specific linear range should be validated according to regulatory guidelines and the expected concentrations in the study samples.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the logic of parameter optimization, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical bioanalytical workflow for Baricitinib quantification.

troubleshooting_logic cluster_ms Mass Spectrometer cluster_lc Liquid Chromatography cluster_sample Sample Preparation start Low Signal Intensity? ms_params Optimize Cone Voltage & Collision Energy start->ms_params ionization_check Check Ionization Source Parameters start->ionization_check mobile_phase Adjust Mobile Phase pH start->mobile_phase gradient Modify Gradient Profile start->gradient matrix_effect Evaluate Matrix Effects start->matrix_effect cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect->cleanup

Caption: Troubleshooting logic for low signal intensity in Baricitinib analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Baricitinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor peak shape for Baricitinib-d5 in liquid chromatography (LC) analysis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for this compound and how can I fix it?

A1: Peak tailing, where the peak has an asymmetrical tail, is a common issue. For this compound, a basic compound, this is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic nitrogen atoms in Baricitinib, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3) will protonate the silanol groups, reducing their interaction with the protonated Baricitinib.[1] Ensure the pH is stable and at least 1.5-2 pH units away from the analyte's pKa for robust results.[2]

    • Solution 2: Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or a C8 column to minimize the number of accessible silanol groups.

    • Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.

  • Mobile Phase Issues: An inappropriate mobile phase composition can lead to poor peak shape.

    • Solution: Optimize Mobile Phase: Ensure adequate buffering capacity, especially when operating near the pKa of Baricitinib (strongest basic pKa ≈ 3.91).[1] Phosphate and formate buffers are commonly used.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Column Washing: Implement a robust column washing procedure after each batch of samples.

Q2: My this compound peak is fronting. What should I do?

A2: Peak fronting, the inverse of tailing, is often related to sample overload or issues with the sample solvent.

Potential Causes & Solutions:

  • Sample Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution 1: Reduce Sample Concentration: Dilute the sample to a lower concentration.[3][4][5]

    • Solution 2: Reduce Injection Volume: Decrease the volume of sample injected onto the column.[4][5]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to fronting.

    • Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. Baricitinib is soluble in DMSO and DMF, but has low solubility in water and ethanol.[6][7][8][9][10]

Q3: I am observing split peaks for this compound. What is the likely cause and how can I resolve it?

A3: Split peaks suggest that the analyte is experiencing two different environments as it travels through the column.

Potential Causes & Solutions:

  • Partially Blocked Frit or Column Void: A blockage at the column inlet or a void in the packing material can cause the sample to be introduced unevenly.[11][12]

    • Solution 1: Reverse Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge any particulates from the inlet frit.

    • Solution 2: Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[3]

  • Co-elution with an Interfering Peak: It's possible that what appears to be a split peak is actually two co-eluting compounds.

    • Solution: Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or temperature to improve the separation.

  • Sample Solvent Effect: A significant mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting.

    • Solution: Prepare Sample in Mobile Phase: As with peak fronting, dissolving the sample in the initial mobile phase is the best practice.

Q4: Does the fact that I'm using a deuterated standard (this compound) contribute to poor peak shape?

A4: Generally, the chromatographic behavior of a deuterated compound is very similar to its non-deuterated counterpart. While a slight shift in retention time (an isotope effect) is expected, where the deuterated compound may elute slightly earlier, it is unlikely to be the root cause of significant peak shape problems like severe tailing, fronting, or splitting.[13][14][15][16] The troubleshooting steps for this compound are effectively the same as for Baricitinib.

Summary of Recommended Chromatographic Conditions for Baricitinib

For easy comparison, the following table summarizes typical experimental conditions that have been successfully used for the analysis of Baricitinib, which can be adapted for this compound.

ParameterRecommended Conditions
Column C18 or C8 (e.g., 2.1 x 50 mm, 1.7 µm; 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Formate/Acetate buffer
Mobile Phase B Acetonitrile or Methanol
pH Typically in the acidic range (e.g., 3.0 - 6.5)
Flow Rate 0.3 - 1.0 mL/min
Detector UV (e.g., 255 nm) or Mass Spectrometer

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
  • Aqueous Component (Mobile Phase A):

    • Measure 1 L of HPLC-grade water into a clean, graduated cylinder.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly.

    • Degas the solution using an appropriate method (e.g., sonication or vacuum filtration).

  • Organic Component (Mobile Phase B):

    • Measure 1 L of HPLC-grade acetonitrile into a clean, graduated cylinder.

    • Degas the solution.

  • Gradient Elution: The mobile phase composition will be varied during the run according to the specific method.

Protocol 2: Column Cleaning and Regeneration
  • Disconnect the column from the detector.

  • Flush with 10-20 column volumes of water to remove any buffer salts.

  • Flush with 10-20 column volumes of methanol.

  • Flush with 10-20 column volumes of acetonitrile.

  • Flush with 10-20 column volumes of isopropanol.

  • Reverse the flush direction and repeat steps 2-5.

  • Equilibrate the column with the initial mobile phase conditions of your analytical method until a stable baseline is achieved.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape.

Troubleshooting_Workflow start Observe Poor Peak Shape (Tailing, Fronting, or Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks check_column Inspect Column Inlet (Check for blockage/void) check_all_peaks->check_column all_peaks_yes peak_shape_type Identify Peak Shape Issue check_all_peaks->peak_shape_type all_peaks_no all_peaks_yes Yes all_peaks_no No (Only this compound peak) flush_column Reverse flush column check_column->flush_column replace_column Replace column flush_column->replace_column Issue persists end Good Peak Shape Achieved flush_column->end Issue resolved replace_column->end tailing Tailing peak_shape_type->tailing Tailing fronting Fronting peak_shape_type->fronting Fronting splitting Splitting peak_shape_type->splitting Splitting tailing_solutions Adjust Mobile Phase pH Use End-capped Column Add Competing Base tailing->tailing_solutions fronting_solutions Reduce Sample Concentration Reduce Injection Volume Match Sample Solvent fronting->fronting_solutions splitting_solutions Check for Co-elution Modify Method Match Sample Solvent splitting->splitting_solutions tailing_solutions->end fronting_solutions->end splitting_solutions->end

Caption: Troubleshooting workflow for poor peak shape.

Peak_Shape_Causes cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting tailing_cause1 Secondary Silanol Interactions tailing_cause2 Inappropriate Mobile Phase pH tailing_cause3 Column Contamination fronting_cause1 Sample Overload fronting_cause2 Incompatible Sample Solvent splitting_cause1 Blocked Frit / Column Void splitting_cause2 Co-elution splitting_cause3 Strong Sample Solvent Mismatch poor_peak_shape Poor Peak Shape for this compound poor_peak_shape->tailing_cause1 poor_peak_shape->tailing_cause2 poor_peak_shape->tailing_cause3 poor_peak_shape->fronting_cause1 poor_peak_shape->fronting_cause2 poor_peak_shape->splitting_cause1 poor_peak_shape->splitting_cause2 poor_peak_shape->splitting_cause3

Caption: Common causes of different peak shape issues.

References

Technical Support Center: Baricitinib Degradation and d5-Standard Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with baricitinib and its deuterated internal standard (d5-baricitinib).

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for baricitinib under typical experimental stress conditions?

A1: Forced degradation studies have shown that baricitinib is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and photolytic conditions.[1][2] It is relatively stable under oxidative stress (hydrogen peroxide).[1][2] Alkaline hydrolysis, in particular, has been shown to cause cleavage of C-C bonds within the pyrrolo-pyrimidine and ethylsulfonyl-azetidin-ylidene groups.[3][4][5]

Q2: My analytical results show unexpected variability when using d5-baricitinib as an internal standard. What could be the cause?

A2: While d5-baricitinib is generally a reliable internal standard, several factors can contribute to variability:

  • Degradation of Baricitinib and d5-Baricitinib: Both the analyte and the internal standard can degrade if samples are not handled and stored properly. Since their chemical properties are nearly identical, they are expected to degrade at similar rates under the same conditions.

  • Differential Matrix Effects: Although stable isotope-labeled internal standards are used to compensate for matrix effects, significant variations in the sample matrix can sometimes lead to differential ionization suppression or enhancement between baricitinib and d5-baricitinib.

  • Chromatographic Separation: A slight chromatographic shift between baricitinib and d5-baricitinib, known as the deuterium isotope effect, can occur. If this separation is not consistent, it can lead to variability in the analyte-to-internal standard peak area ratio.

  • Contamination: Contamination of the d5-baricitinib standard with unlabeled baricitinib can lead to inaccurate quantification.

Q3: Is the d5-baricitinib internal standard susceptible to deuterium-hydrogen exchange?

A3: The deuterium labels in commercially available d5-baricitinib are located on the ethyl group of the ethylsulfonyl moiety. This position is generally considered stable and not prone to deuterium-hydrogen exchange under typical bioanalytical conditions. The carbon-deuterium bonds in this aliphatic chain are strong and not activated for exchange. Exchange is more commonly a concern when deuterium atoms are placed on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to carbonyl groups.

Q4: What are the common adducts of baricitinib observed in mass spectrometry?

A4: In electrospray ionization (ESI) mass spectrometry, common adducts for molecules like baricitinib can include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts in positive ion mode, especially when these ions are present in the mobile phase or sample matrix. It is crucial to be aware of these potential adducts to avoid misinterpretation of mass spectra.

Troubleshooting Guides

Issue 1: Inconsistent Peak Area Ratios of Baricitinib to d5-Baricitinib

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation - Ensure proper sample collection, processing, and storage conditions (e.g., temperature, light exposure).- Perform a short-term stability study by re-analyzing a set of quality control (QC) samples after a specific period under typical autosampler conditions.
Differential Matrix Effects - Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus in the presence of the biological matrix.- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.- Adjust chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components.
Chromatographic Inconsistency - Ensure the HPLC/UPLC system is properly equilibrated and delivering a stable mobile phase composition.- Check for any leaks or blockages in the system.- Verify the consistency of the retention times for both baricitinib and d5-baricitinib across a batch.
Internal Standard Purity - Verify the purity of the d5-baricitinib standard with the supplier's certificate of analysis.- Prepare fresh stock and working solutions of the internal standard.
Issue 2: Appearance of Unknown Peaks in the Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Baricitinib Degradation - Compare the chromatograms of stressed (e.g., acid/base treated, light-exposed) and unstressed samples to identify potential degradation products.- Refer to literature on baricitinib forced degradation studies to identify known degradants.[1][2][3][4][5]
Metabolites - If analyzing in vivo samples, consider the possibility of metabolites. The primary metabolism of baricitinib is mediated by CYP3A4.[6][7][8]
Matrix Interference - Analyze a blank matrix sample (without analyte or internal standard) to identify endogenous interferences.
System Contamination - Flush the LC system and column thoroughly.- Inject a blank solvent to check for carryover.

Experimental Protocols

Protocol 1: Evaluation of Baricitinib and d5-Baricitinib Stability in Matrix

Objective: To assess the stability of baricitinib and d5-baricitinib in a biological matrix under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of baricitinib and a fixed concentration of d5-baricitinib into the blank biological matrix.

  • Initial Analysis (Time 0):

    • Immediately after preparation, extract and analyze the QC samples according to the validated bioanalytical method.

  • Storage:

    • Store the remaining QC samples under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C) for a specified duration (e.g., 24 hours, 7 days, 1 month).

  • Final Analysis:

    • After the storage period, thaw (if necessary) and process the QC samples alongside a freshly prepared calibration curve.

  • Data Analysis:

    • Calculate the mean concentration of the stored QC samples and compare it to the initial (Time 0) concentrations. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Assessment of Matrix Effects

Objective: To determine if the biological matrix is causing ion suppression or enhancement for baricitinib and d5-baricitinib.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of baricitinib at low, medium, and high concentrations in the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank biological matrix and spike the extracts with baricitinib at the same concentrations as Set A.

    • Set C (Matrix-Spiked): Spike blank biological matrix with baricitinib at the same concentrations as Set A and then extract.

  • Analysis:

    • Analyze all three sets of samples.

  • Calculation:

    • Matrix Effect = (Mean peak area of Set B / Mean peak area of Set A) * 100%

    • Recovery = (Mean peak area of Set C / Mean peak area of Set B) * 100%

    • A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Visualizations

Baricitinib_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic/Neutral) cluster_photolysis Photolytic Degradation Baricitinib Baricitinib Degradant_A Degradation Product A (e.g., Cleavage of C-C bonds) Baricitinib->Degradant_A Hydrolysis Degradant_B Degradation Product B Baricitinib->Degradant_B Hydrolysis Degradant_C Photodegradant Baricitinib->Degradant_C UV Light

Caption: Major degradation pathways of baricitinib under stress conditions.

Troubleshooting_Workflow Start Inconsistent Baricitinib/d5-Baricitinib Ratio Check_Degradation Assess Sample Stability Start->Check_Degradation Check_Matrix Evaluate Matrix Effects Check_Degradation->Check_Matrix Stable Optimize_Storage Optimize Sample Handling & Storage Check_Degradation->Optimize_Storage Unstable Check_Chroma Verify Chromatographic Performance Check_Matrix->Check_Chroma No Significant Effect Optimize_Extraction Refine Sample Preparation Check_Matrix->Optimize_Extraction Significant Effect Optimize_LC Adjust LC Method Check_Chroma->Optimize_LC Inconsistent Solution Consistent Results Check_Chroma->Solution Consistent Optimize_Storage->Start Optimize_Extraction->Start Optimize_LC->Start

Caption: Troubleshooting workflow for inconsistent analytical results.

d5_Baricitinib_Structure cluster_structure d5-Baricitinib Structure Baricitinib_core Baricitinib Core Structure Ethylsulfonyl Ethylsulfonyl Group (-SO2-CH2-CH3) Baricitinib_core->Ethylsulfonyl attached to Deuteration Deuterium Labels (-SO2-CD2-CD3) Ethylsulfonyl->Deuteration is deuterated at

Caption: Location of deuterium labels on the d5-baricitinib molecule.

References

Minimizing ion suppression for Baricitinib-d5 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the Baricitinib-d5 signal in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (in this case, this compound) is reduced due to the presence of other co-eluting molecules in the sample matrix.[1][2] These interfering compounds can compete with the analyte for ionization in the MS source, leading to a decreased signal and potentially inaccurate quantification. This is a significant concern in bioanalysis, as endogenous components from plasma, urine, or tissue samples can be a major source of ion suppression.

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: While deuterated internal standards like this compound are considered the gold standard and can compensate for matrix effects, they may not always perfectly correct for ion suppression.[3][4] Ideally, the analyte and its deuterated internal standard co-elute and experience the same degree of ion suppression, leading to an accurate analyte/internal standard response ratio. However, differences in the physicochemical properties due to deuterium labeling can sometimes cause a slight chromatographic separation between the analyte and the internal standard.[5] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard may be affected differently, leading to inaccurate quantification.[3][5]

Q3: What are the common sources of ion suppression in Baricitinib analysis?

A3: Common sources of ion suppression in the analysis of Baricitinib from biological matrices include:

  • Phospholipids: These are abundant in plasma and cell membrane extracts and are notorious for causing significant ion suppression in reversed-phase chromatography.

  • Salts and buffers: High concentrations of salts from the sample or buffers used in sample preparation can interfere with the ionization process.

  • Endogenous metabolites: Other small molecules present in the biological sample can co-elute with Baricitinib and its internal standard.

  • Formulation excipients: If analyzing a drug product, excipients from the formulation can also cause ion suppression.

  • Mobile phase additives: Certain non-volatile mobile phase additives can accumulate in the ion source and suppress the signal.

Q4: How can I assess if ion suppression is affecting my this compound signal?

A4: A common method to evaluate ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without the analyte or internal standard) is then injected onto the column. A dip in the baseline signal of this compound at the retention time of interfering components indicates the presence of ion suppression.

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate ion suppression for the this compound signal.

Issue 1: Low or inconsistent this compound signal.

This could be a primary indication of ion suppression. The following workflow can help you troubleshoot this issue.

cluster_0 Troubleshooting Workflow for Low this compound Signal A Low or Inconsistent This compound Signal B Investigate Sample Preparation A->B C Optimize Chromatographic Conditions A->C D Check Mass Spectrometer Settings A->D E Evaluate Matrix Effect B->E C->E

Figure 1. Troubleshooting workflow for a low this compound signal.

Step 1: Investigate Sample Preparation

Inadequate sample cleanup is a major contributor to ion suppression. Consider the following:

  • Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and other matrix components.[6]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A study on Baricitinib in rat plasma utilized LLE with a mixture of n-hexane and dichloromethane, which resulted in negligible matrix effects.[6]

  • Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup by selectively isolating the analyte from the matrix.

Experimental Protocol: Liquid-Liquid Extraction for Baricitinib [6]

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Add 1 mL of an extraction solvent (e.g., a 1:1 mixture of n-hexane and dichloromethane).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Table 1: Comparison of Sample Preparation Techniques for Baricitinib Analysis

Sample Preparation TechniqueProsConsReported Matrix Effect for Baricitinib
Protein Precipitation (PPT) Fast, simple, inexpensive.Less effective cleanup, potential for significant ion suppression.Can be effective, but may require further optimization.[7]
Liquid-Liquid Extraction (LLE) Good removal of salts and some polar interferences.Can be labor-intensive, potential for emulsions.Negligible matrix effect reported.[6]
Solid-Phase Extraction (SPE) Excellent cleanup, high recovery.More expensive, requires method development.Not explicitly detailed in the provided search results for Baricitinib.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation is crucial for moving the this compound peak away from regions of significant ion suppression.

  • Column Chemistry: Consider using a different column chemistry (e.g., HILIC, mixed-mode) to alter the elution profile of interfering compounds. A Hydrophilic Interaction Liquid Chromatography (HILIC) method has been successfully used for Baricitinib analysis.[6]

  • Gradient Profile: Adjust the gradient slope to improve the separation between this compound and co-eluting matrix components.

  • Flow Rate: Lowering the flow rate can sometimes reduce ion suppression.[8]

Experimental Protocol: UPLC-MS/MS Method for Baricitinib [7]

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient can be optimized to ensure separation from matrix interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Step 3: Check Mass Spectrometer Settings

Ensure that the mass spectrometer parameters are optimized for this compound.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for Baricitinib.[6][7] Fine-tune the source parameters such as capillary voltage, gas flow, and temperature to maximize the signal.

  • MRM Transitions: Confirm that you are using the optimal precursor and product ions for this compound. For Baricitinib, a common transition is m/z 372.4 -> 251.1.[7] The transition for this compound will be shifted by the number of deuterium atoms.

Table 2: Representative Mass Spectrometry Parameters for Baricitinib

ParameterValueReference
Ionization ModeESI Positive[6][7]
Precursor Ion (Baricitinib)372.4 m/z[7]
Product Ion (Baricitinib)251.1 m/z[7]
Capillary Voltage~3.0 kVGeneral knowledge
Cone Voltage20-40 V[7]
Issue 2: Poor accuracy and precision in quantitative results.

If your signal is present but your quantitative results are not reliable, you may be experiencing differential ion suppression between Baricitinib and this compound.

cluster_1 Troubleshooting Inaccurate Quantitative Results F Poor Accuracy and Precision G Investigate Chromatographic Co-elution F->G H Evaluate Matrix Lot-to-Lot Variability G->H I Consider a Different Internal Standard H->I

Figure 2. Troubleshooting workflow for inaccurate quantitative results.

Step 1: Investigate Chromatographic Co-elution

  • Overlay Chromatograms: Carefully overlay the chromatograms of Baricitinib and this compound. Even a small offset in retention time can lead to differential ion suppression if it falls within a steep gradient of matrix interference.[5]

  • Modify Chromatography: If separation is observed, adjust the chromatographic method (e.g., change the gradient, temperature, or mobile phase composition) to achieve better co-elution.

Step 2: Evaluate Matrix Lot-to-Lot Variability

  • Analyze Different Matrix Lots: Prepare your quality control samples in plasma or serum from multiple donors. Significant variability in the results between lots can indicate that the matrix composition is influencing the degree of ion suppression.

Step 3: Consider a Different Internal Standard

  • Structural Analog: If co-elution cannot be achieved or if differential ion suppression persists, consider using a structural analog of Baricitinib as an internal standard. However, this approach has its own set of challenges, as the ionization efficiency and extraction recovery may differ from the analyte.

  • Stable Isotope Labeled (SIL) Internal Standard with Heavier Isotopes: In some cases, using a ¹³C or ¹⁵N labeled internal standard can be an alternative, as these tend to have less of a chromatographic shift compared to deuterated standards.

By systematically working through these troubleshooting steps, you can effectively identify the root cause of ion suppression affecting your this compound signal and implement appropriate solutions to ensure accurate and reliable quantitative results in your research.

References

Validation & Comparative

A Mass Spectral Showdown: Baricitinib vs. its Deuterated Counterpart, Baricitinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and analysis, understanding the mass spectral characteristics of a drug and its isotopically labeled internal standard is paramount for developing robust quantitative bioanalytical methods. This guide provides a direct comparison of the mass spectral data of Baricitinib, a Janus kinase (JAK) inhibitor, and its deuterated analog, Baricitinib-d5, supported by experimental data and protocols.

This comparison will delve into the key mass spectrometric identifiers for both compounds, offering a clear rationale for the selection of this compound as a suitable internal standard in pharmacokinetic and drug metabolism studies.

Quantitative Mass Spectral Data Comparison

The following table summarizes the key mass spectral parameters for Baricitinib and this compound, crucial for their differentiation and quantification in complex biological matrices.

ParameterBaricitinibThis compound
Molecular Formula C₁₆H₁₇N₇O₂SC₁₆H₁₂D₅N₇O₂S
Monoisotopic Mass 371.12 g/mol 376.15 g/mol
Precursor Ion ([M+H]⁺) m/z 372.2m/z 377.2
Major Product Ion(s) m/z 251.2, 186.1m/z 251.1
Common MRM Transition 372.2 → 251.2377.2 → 251.1

Experimental Protocols

The data presented above is typically acquired using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Below is a representative experimental protocol for the analysis of Baricitinib and this compound.

Sample Preparation:

Biological samples (e.g., plasma) are typically prepared using protein precipitation. A known concentration of this compound (internal standard) is spiked into the sample, followed by the addition of a precipitating agent like acetonitrile. After centrifugation, the clear supernatant is collected for analysis.

Liquid Chromatography (LC):

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS):

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~350-500 °C

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Baricitinib and this compound are monitored.

  • Collision Gas: Argon is typically used.

  • Collision Energy: Optimized for each transition, generally in the range of 20-35 eV.

Mass Spectral Comparison Workflow

The following diagram illustrates the typical workflow for a comparative mass spectral analysis of Baricitinib and its deuterated internal standard.

Mass_Spectral_Comparison cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject ESI Electrospray Ionization (+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Baricitinib_Signal Baricitinib Signal (m/z 372.2 → 251.2) MS_Analysis->Baricitinib_Signal Baricitinib_d5_Signal This compound Signal (m/z 377.2 → 251.1) MS_Analysis->Baricitinib_d5_Signal Quantification Quantification (Peak Area Ratio) Baricitinib_Signal->Quantification Baricitinib_d5_Signal->Quantification

Caption: Workflow for the comparative analysis of Baricitinib and this compound.

Signaling Pathway Context: JAK-STAT Inhibition

Baricitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors involved in inflammation and immune response.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression regulates Baricitinib Baricitinib Baricitinib->JAK inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Cross-Validation of Analytical Methods for Baricitinib Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Baricitinib in biological matrices, with a focus on the cross-validation of different internal standards. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. Here, we compare the performance of the stable isotope-labeled internal standard, Baricitinib-d5, with other commonly used alternatives, supported by experimental data from published studies.

Comparative Analysis of Internal Standards

The ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" as its behavior is most similar to the analyte. However, other molecules can also serve as effective internal standards. This guide compares methods using this compound against those employing alternative internal standards like Upadacitinib, Irbesartan, and Tolbutamide.

Data Summary

The following tables summarize the performance of analytical methods for Baricitinib quantification using different internal standards. The data is compiled from various studies and presented to facilitate a comparative evaluation of key validation parameters.

Table 1: Method Performance using this compound as Internal Standard

ParameterPerformance
Linearity Range 0.5 - 200 ng/mL
Intra-day Precision (%RSD) 3.0 - 9.9%
Inter-day Precision (%RSD) 4.5 - 11.3%
Accuracy/Trueness 91.1 - 113.5%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Source: Data synthesized from a multiplex assay for Janus kinase inhibitors.[1]

Table 2: Method Performance using Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)LLOQ (ng/mL)
Upadacitinib 1 - 1003.2 - 6.3%5.7 - 7.6%-1.5 to 14.6% (RE)1
Irbesartan Not Specified85.31 - 89.97% (Accuracy)87.50 - 88.33% (Accuracy)Not Specified0.2
Tolbutamide 0.5 - 2500.9 - 11.6%1.8 - 6.2%93.0 - 100.5%0.5

Sources: Upadacitinib[2][3][4], Irbesartan[5][6], Tolbutamide[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols used in the studies cited.

Method Using this compound
  • Sample Preparation: Protein precipitation with methanol is used to extract the analytes from plasma samples.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.2% formic acid and acetonitrile.

  • Mass Spectrometry: Detection is performed using electrospray ionization in the positive mode with triple-stage quadrupole MS/MS analysis.

Method Using Upadacitinib
  • Sample Preparation: Plasma samples (100 µL) are spiked with the internal standard and then treated with acetonitrile (1:3 ratio) to precipitate proteins. The supernatant is collected for analysis.[2][3][4]

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[2]

  • Mass Spectrometry: UPLC-MS/MS system is used for detection.[2][3][4]

Method Using Irbesartan
  • Sample Preparation: Liquid-liquid extraction is employed using a mixture of n-hexane and dichloromethane (1:1) to extract Baricitinib and the internal standard from plasma.[5][6]

  • Chromatography: UPLC is performed on a HILIC BEH column (1.7 µm, 2.1 × 50 mm) with a mobile phase of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) (97:3).[5][6]

  • Mass Spectrometry: Electrospray ionization in positive mode is used with multiple reaction monitoring. The precursor-to-production transitions are m/z 372.15 > 251.24 for Baricitinib and m/z 429.69 > 207.35 for Irbesartan.[5][6]

Method Using Tolbutamide
  • Sample Preparation: Protein precipitation from 50 µL of rat plasma is carried out using methanol.[7]

  • Chromatography: Separation is achieved on a YMC pack ODS AM column (150 mm × 4.6 mm, 5 µm) with a gradient mobile phase of methanol and 2.0 mM ammonium acetate buffer at a flow rate of 1 mL/min.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with selective reaction monitoring in positive ionization mode is used.[7]

Visualizing the Workflow and Comparison

To better understand the processes, the following diagrams illustrate the bioanalytical workflow and the logic of comparison between the internal standards.

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Supernatant Collect Supernatant/ Organic Layer Extraction->Supernatant LC_Separation LC Separation (UPLC/HPLC) Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for a bioanalytical method from sample preparation to validation.

Internal_Standard_Comparison cluster_IS Internal Standard Choice cluster_criteria Performance Criteria Baricitinib_d5 This compound (Stable Isotope Labeled) Precision Precision (%RSD/%CV) Baricitinib_d5->Precision Accuracy Accuracy (%RE/Bias) Baricitinib_d5->Accuracy Recovery Recovery Baricitinib_d5->Recovery Linearity Linearity & LLOQ Baricitinib_d5->Linearity Matrix_Effect Matrix Effect Baricitinib_d5->Matrix_Effect Alternatives Alternative Standards (e.g., Upadacitinib, Irbesartan) Alternatives->Precision Alternatives->Accuracy Alternatives->Recovery Alternatives->Linearity Alternatives->Matrix_Effect Conclusion Optimal Method Selection Precision->Conclusion Accuracy->Conclusion Recovery->Conclusion Linearity->Conclusion Matrix_Effect->Conclusion

Caption: Logical comparison of internal standards based on key performance metrics.

References

The Crucial Role of Internal Standards in Bioanalysis: A Comparative Guide to Incurred Sample Reanalysis with Baricitinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical validation step, ensuring the reproducibility of pharmacokinetic data. This guide provides an objective comparison of the use of a deuterated internal standard, Baricitinib-d5, against a non-deuterated alternative in the bioanalysis of Baricitinib, a Janus kinase (JAK) inhibitor. Supported by experimental data and detailed protocols, this guide aims to inform the selection of the most robust bioanalytical strategy.

Executive Summary

The selection of an appropriate internal standard (IS) is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. This guide delves into the practical implications of this choice, particularly in the context of ISR. While direct comparative ISR data for this compound is not publicly available, this guide leverages published data from a Baricitinib bioanalytical method using a non-deuterated IS and contrasts it with the established benefits of SIL-IS to provide a comprehensive performance comparison.

Data Presentation: Performance of Internal Standards in Baricitinib Bioanalysis

The following tables summarize the performance of a validated LC-MS/MS method for Baricitinib using a non-deuterated internal standard (Tolbutamide) and highlight the expected advantages of using a deuterated internal standard like this compound.

Table 1: Bioanalytical Method Validation Parameters for Baricitinib with a Non-Deuterated Internal Standard (Tolbutamide) [1]

ParameterResult
Linearity Range0.5 - 250.0 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (% bias)Within ± 15%
Mean Extraction Recovery86.8%

Table 2: Incurred Sample Reanalysis (ISR) Results for Baricitinib with a Non-Deuterated Internal Standard (Tolbutamide) [1][2]

ParameterResult
Number of Samples Reanalyzed18
Acceptance Criteria% difference between original and reanalyzed value must be within 20%
Samples Meeting Acceptance Criteria18 (100%)

Table 3: Comparative Performance of Deuterated (this compound) vs. Non-Deuterated Internal Standards

Performance MetricDeuterated IS (this compound) - ExpectedNon-Deuterated IS (e.g., Tolbutamide) - Observed
Matrix Effect Compensation Superior: Co-elution and identical ionization behavior effectively normalize matrix-induced signal suppression or enhancement.Variable: Differences in physicochemical properties can lead to differential matrix effects between the analyte and IS, potentially compromising accuracy.
Extraction Recovery Tracking Excellent: Near-identical chemical properties ensure it closely tracks the analyte through the entire sample preparation process.Good but potentially inconsistent: Structural differences may lead to variations in extraction efficiency compared to the analyte.
Precision and Accuracy High: Reduced variability in sample preparation and analysis leads to improved precision and accuracy of the final concentration measurements.Generally acceptable, but may be more susceptible to variability, as seen in the 86.8% mean extraction recovery.[1]
ISR Success Rate High: The robustness of the method using a SIL-IS is expected to yield a high ISR pass rate, consistently demonstrating reproducibility.Demonstrated success in one study (100% pass rate), but theoretically more prone to ISR failures due to potential inconsistencies.[2]

Experimental Protocols

Method 1: LC-MS/MS for Baricitinib in Rat Plasma using a Non-Deuterated Internal Standard (Tolbutamide)[1]

This method was successfully applied to a pharmacokinetic study and demonstrated 100% success in an incurred sample reanalysis.

  • Sample Preparation:

    • To 50 µL of rat plasma, add the internal standard (Tolbutamide).

    • Perform protein precipitation by adding methanol.

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: YMC pack ODS AM (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with methanol and 2.0 mM ammonium acetate buffer.

    • Flow Rate: 1 mL/min

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Baricitinib: m/z 372.2 → 157.1

      • Tolbutamide (IS): m/z 271.1 → 155.1

Method 2: Representative LC-MS/MS Protocol for Baricitinib in Human Plasma using this compound Internal Standard

This protocol is based on a published multiplex assay for JAK inhibitors, adapted to focus on Baricitinib analysis.

  • Sample Preparation:

    • To the human plasma sample, add the internal standard working solution (this compound).

    • Perform protein precipitation with methanol.

    • Vortex and centrifuge the samples.

    • Dilute the supernatant with ultrapure water.

    • Inject the diluted supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Xselect HSS T3, 2.5 µm, 2.1x150 mm)

    • Mobile Phase: Gradient elution with 0.2% formic acid in water and 0.1% formic acid in acetonitrile.

    • Run Time: Approximately 7 minutes.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Baricitinib: m/z 372.2 → 251.2

      • This compound (IS): m/z 377.2 → 256.2

Mandatory Visualizations

ISR_Workflow cluster_study_analysis Initial Study Sample Analysis cluster_isr Incurred Sample Reanalysis cluster_evaluation Evaluation cluster_outcome Outcome initial_analysis Analyze Study Samples report_initial Report Initial Concentrations initial_analysis->report_initial select_samples Select Subset of Incurred Samples report_initial->select_samples reanalyze Reanalyze Selected Samples select_samples->reanalyze compare Compare with Original Results reanalyze->compare acceptance Meet Acceptance Criteria? (≥67% within ±20%) compare->acceptance pass ISR Passed: Method is Reproducible acceptance->pass Yes fail ISR Failed: Investigate Discrepancy acceptance->fail No

Caption: A typical workflow for Incurred Sample Reanalysis (ISR).

Baricitinib_Signaling_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK1 / JAK2 receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates baricitinib Baricitinib baricitinib->jak Inhibits p_stat p-STAT (dimer) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates to gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription Initiates

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

References

Performance of Baricitinib-d5 in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of Baricitinib, a Janus kinase (JAK) inhibitor, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Baricitinib-d5, is considered the gold standard for mass spectrometry-based bioanalytical methods, offering high precision and accuracy. This guide provides a comparative overview of the performance of Baricitinib-d4 (a commonly used deuterated form) and other alternative internal standards in various biological matrices, supported by experimental data from published studies.

Comparative Performance of Internal Standards for Baricitinib Quantification

The selection of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis. While the ideal internal standard is a stable isotope-labeled version of the analyte, other compounds have also been successfully employed. The following tables summarize the performance characteristics of bioanalytical methods using Baricitinib-d4 and other commonly used internal standards for the quantification of Baricitinib in human plasma.

Table 1: Method Validation Parameters for Baricitinib Quantification using Different Internal Standards

ParameterBaricitinib-d4UpadacitinibIrbesartanTolbutamide
Linearity Range (ng/mL) 0.5 - 1001 - 100[1]0.2 - 5000.5 - 250
Correlation Coefficient (r²) >0.990.994[1]>0.99≥0.9970
Lower Limit of Quantification (LLOQ) (ng/mL) 0.51[1]0.20.5
Intra-day Precision (% CV) ≤8.13.2 - 6.3[1]≤8.20.9 - 11.6
Inter-day Precision (% CV) ≤7.55.7 - 7.6[1]≤10.31.8 - 6.2
Intra-day Accuracy (%) 93.8 - 106.0-1.5 to 14.6[1]85.3 - 89.993.0 - 100.5
Inter-day Accuracy (%) 96.7 - 103.0-4.9 to 11.4[1]87.5 - 88.393.0 - 99.9
Recovery (%) 85.1 - 90.2101.1 - 103.8[1]~87.9~86.8
Matrix Effect (%) 93.3 - 105.799.5 - 108.2[1]~88.8Not explicitly reported

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the experimental protocols for the quantification of Baricitinib using Baricitinib-d4 and other internal standards.

Method 1: UPLC-MS/MS with Baricitinib-d4 Internal Standard in Human Plasma
  • Sample Preparation: To 50 µL of human plasma, 150 µL of acetonitrile containing Baricitinib-d4 was added. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was collected for analysis.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC I-Class

    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-S triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Baricitinib: m/z 372.2 → 251.1

      • Baricitinib-d4: m/z 376.2 → 251.1

    • Cone Voltage: 40 V

    • Collision Energy: 20 eV

Method 2: UPLC-MS/MS with Upadacitinib Internal Standard in Human Plasma[1]
  • Sample Preparation: To 100 µL of plasma, 10 µL of Upadacitinib working solution was added, followed by 300 µL of acetonitrile. The sample was vortexed and centrifuged at 13,000 × g for 10 minutes. The supernatant was injected into the UPLC-MS/MS system.[1]

  • Chromatographic Conditions:

    • System: Not explicitly specified

    • Column: Not explicitly specified

    • Mobile Phase: Not explicitly specified

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer[1]

    • Ionization Mode: ESI, Positive[1]

    • MRM Transitions:

      • Baricitinib: m/z 372.44 → 250.97[1]

      • Upadacitinib: m/z 380.90 → 255.99[1]

    • Cone Voltage: Baricitinib: 20 V, Upadacitinib: 30 V[1]

    • Collision Energy: Baricitinib: 30 eV, Upadacitinib: 25 eV[1]

Method 3: LC-MS/MS with Irbesartan Internal Standard in Rat Plasma
  • Sample Preparation: To 100 µL of rat plasma, 20 µL of Irbesartan working solution was added. Liquid-liquid extraction was performed using a mixture of n-hexane and dichloromethane. The supernatant was evaporated and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • System: Acquity UPLC

    • Column: Acquity UPLC HILIC BEH (2.1 × 50 mm, 1.7 µm)

    • Mobile Phase: 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) (97:3, v/v)

  • Mass Spectrometry Conditions:

    • System: Not explicitly specified

    • Ionization Mode: ESI, Positive

    • MRM Transitions:

      • Baricitinib: m/z 372.15 → 251.24

      • Irbesartan: m/z 429.69 → 207.35

Method 4: LC-MS/MS with Tolbutamide Internal Standard in Rat Plasma
  • Sample Preparation: Protein precipitation was performed by adding methanol to 50 µL of rat plasma containing Tolbutamide.

  • Chromatographic Conditions:

    • System: Not explicitly specified

    • Column: YMC pack ODS AM (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Methanol and 2.0 mM ammonium acetate buffer (gradient elution)

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: ESI, Positive

    • MRM Transitions: Not explicitly reported

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental process is facilitated by visual diagrams. The following diagram, generated using Graphviz, illustrates a typical workflow for the quantification of Baricitinib in a biological matrix using an internal standard.

bioanalytical_workflow sample Biological Matrix (e.g., Plasma) is_addition Addition of Internal Standard (e.g., this compound) sample->is_addition Spiking extraction Sample Preparation (e.g., Protein Precipitation) is_addition->extraction Vortexing centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms UPLC-MS/MS Analysis supernatant->lcms Injection data Data Acquisition and Processing lcms->data

Caption: Bioanalytical workflow for Baricitinib quantification.

Signaling Pathway of Baricitinib

Baricitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors and plays a key role in inflammatory processes.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus Translocates gene Gene Transcription (Inflammation) nucleus->gene baricitinib Baricitinib baricitinib->jak Inhibits

Caption: Baricitinib's inhibition of the JAK-STAT pathway.

References

Assessing the Isotopic Purity of Baricitinib-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards is a critical parameter in ensuring the accuracy and reliability of pharmacokinetic and other quantitative bioanalytical studies. This guide provides a comprehensive comparison of Baricitinib-d5 with other deuterated alternatives, supported by experimental data and detailed methodologies for assessing isotopic purity.

Baricitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2, is an important therapeutic agent. In clinical and preclinical studies, deuterated analogs of Baricitinib, such as this compound, are frequently employed as internal standards for quantification by mass spectrometry. The presence of unlabeled or partially labeled species can significantly impact the accuracy of these assays. Therefore, rigorous assessment of isotopic purity is paramount.

Comparison of Deuterated Baricitinib Internal Standards

The selection of a suitable deuterated internal standard is crucial for robust bioanalytical method development. While this compound is a commonly used analog, other deuterated versions are also commercially available. This section compares key quality attributes of this compound and its alternatives.

CompoundDegree of DeuterationReported Isotopic Enrichment (%)Chemical Purity (%)Supplier Example
This compound 599.6[1]98.98 (HPLC)[1]MedChemExpress
Baricitinib-d4 4Not specified98 (HPLC)[2]Allmpus
Baricitinib-d7 7Not specifiedNot specifiedVarious

As indicated in the table, this compound exhibits a high degree of isotopic enrichment and chemical purity, as documented in its Certificate of Analysis[1]. While other deuterated standards such as Baricitinib-d4 are available, detailed information on their isotopic enrichment is not always readily provided by suppliers, underscoring the importance of independent verification[2].

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of deuterated compounds can be effectively determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound.

Experimental Protocol: LC-MS for Isotopic Purity of this compound

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a UHPLC system.

  • Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS from m/z 100-500.

    • Data Analysis:

      • Acquire the full scan mass spectrum of the this compound sample.

      • Identify the monoisotopic mass of the fully deuterated species ([M+H]+ for this compound is approximately 377.18).

      • Identify and integrate the peak areas of the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) species.

      • Calculate the percentage of each isotopic species relative to the total integrated area of all species.

      • The isotopic purity is reported as the percentage of the d5 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy can provide valuable information about the sites and extent of deuteration.

Experimental Protocol: NMR for Isotopic Purity of this compound

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling. Residual proton signals can be integrated to quantify the level of incomplete deuteration at specific sites.

  • ²H NMR:

    • Acquire a ²H NMR spectrum.

    • Signals in the ²H spectrum will correspond to the deuterated positions, confirming the sites of labeling.

  • Data Analysis: The relative integrals of the residual proton signals in the ¹H NMR spectrum compared to the integrals of non-deuterated protons in the molecule can be used to estimate the isotopic purity.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the signaling pathway targeted by Baricitinib.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Purity Calculation cluster_result Result Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution LC_Separation LC Separation Dissolution->LC_Separation NMR_Analysis NMR Analysis ('H and 'H) Dissolution->NMR_Analysis MS_Detection High-Resolution MS Detection LC_Separation->MS_Detection MS_Data Extract Ion Chromatograms for d0-d5 MS_Detection->MS_Data NMR_Data Integrate Residual 'H Signals NMR_Analysis->NMR_Data Calculation Calculate Isotopic Purity (%) MS_Data->Calculation NMR_Data->Calculation Purity_Report Isotopic Purity Report Calculation->Purity_Report

Caption: Experimental workflow for assessing the isotopic purity of this compound.

Baricitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial in the inflammatory processes of autoimmune diseases.

JAK_STAT_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Gene_Transcription Gene Transcription (Inflammation) pSTAT->Gene_Transcription Translocates to Nucleus Baricitinib Baricitinib Baricitinib->JAK Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

References

Comparative pharmacokinetic analysis of Baricitinib with d5 standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Pharmacokinetic Analysis of Baricitinib Utilizing a Deuterated d5 Standard

This guide provides a comprehensive overview of the pharmacokinetics of Baricitinib, a Janus kinase (JAK) inhibitor, and the pivotal role of its deuterated isotopic standard, Baricitinib-d5, in its quantitative analysis. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental data to support bioanalytical and pharmacokinetic assessments.

Introduction to Baricitinib and the Use of Deuterated Standards

Baricitinib is a selective inhibitor of JAK1 and JAK2, which are intracellular enzymes involved in signaling pathways that are crucial for hematopoiesis and immune cell function.[1][2] By blocking these pathways, Baricitinib effectively reduces the inflammatory response, making it a valuable therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[3][4]

In pharmacokinetic studies, the use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The d5 standard is chemically identical to Baricitinib, except that five hydrogen atoms have been replaced by deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both compounds exhibit nearly identical chemical and physical properties during sample preparation and chromatographic analysis. This co-elution and similar ionization efficiency allow for accurate quantification by correcting for any analyte loss during the experimental procedure.

Pharmacokinetic Profile of Baricitinib

The pharmacokinetic properties of Baricitinib have been well-characterized in healthy volunteers and patient populations. Following oral administration, Baricitinib is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1.5 hours.[5][6][7][8] The drug exhibits dose-linear and time-invariant pharmacokinetics.[5][6][7][8] The elimination half-life is approximately 12 hours in patients with rheumatoid arthritis.[1]

The following table summarizes key pharmacokinetic parameters of Baricitinib observed in healthy Chinese subjects after single oral doses.

DoseCmax (ng/mL)tmax (hr)AUC0-∞ (ng·hr/mL)t1/2 (hr)CL/F (L/hr)
2 mg 22.8 ± 6.11.0 (0.5 - 1.5)163 ± 277.4 ± 1.512.9 ± 2.2
4 mg 48.7 ± 15.60.75 (0.5 - 1.5)358 ± 766.7 ± 1.011.8 ± 2.5
10 mg 120.0 ± 29.81.0 (0.5 - 4.0)851 ± 1665.9 ± 0.812.2 ± 2.4
Data presented as mean ± standard deviation, except for tmax which is median (range).[9] AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. CL/F: Apparent oral clearance.

Steady-state plasma concentrations are typically achieved after the second day of once-daily dosing with minimal accumulation.[10][11]

Experimental Protocols

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Baricitinib in biological matrices. The following protocols are based on established methodologies.[12][13][14]

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).

  • Vortex the sample for 20 seconds.

  • Add 1 mL of an n-hexane and dichloromethane mixture (1:1 v/v) as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples for 5 minutes at 5600 x g to separate the organic and aqueous layers.

  • Transfer the supernatant (0.8 mL) to a clean tube.

  • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[12]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Acquity UPLC HILIC BEH 1.7 µm, 2.1 x 50 mm.[12][14]

    • Mobile Phase: A mixture of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) (97:3 v/v).[12][14]

    • Flow Rate: 0.4 mL/min.

    • Run Time: 3 minutes.[12]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[12][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[12][14]

    • MRM Transitions:

      • Baricitinib: m/z 372.15 → 251.24.[14]

      • Internal Standard (assumed for d5): m/z 377.15 → 256.24 (projected based on a +5 Da shift).

Visualizations

Baricitinib Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene Gene Transcription (Inflammatory Mediators) DNA->Gene Modulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_study Clinical/Preclinical Study cluster_analysis Bioanalytical Laboratory cluster_data Data Analysis Dosing Baricitinib Administration Sampling Plasma Sample Collection (Time Course) Dosing->Sampling Preparation Sample Preparation (Liquid-Liquid Extraction with d5-Standard) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of Baricitinib LCMS->Quantification PK_Model Pharmacokinetic Modeling Quantification->PK_Model Parameters Calculation of PK Parameters (Cmax, tmax, AUC, t1/2) PK_Model->Parameters

Caption: Workflow for a typical pharmacokinetic study of Baricitinib.

References

Safety Operating Guide

Safe Disposal of Baricitinib-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Baricitinib-d5 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established safety data sheets (SDS) for the parent compound, Baricitinib. The deuterium-labeled variant, this compound, is not expected to have significantly different hazardous properties necessitating alternative disposal methods.

Core Disposal Procedures

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. It is crucial to prevent the contamination of water sources, foodstuffs, animal feed, and seeds during storage and disposal[1]. Under no circumstances should this compound or its containers be discharged into sewer systems[1].

Key Disposal Steps:

  • Container Management: Keep the chemical in suitable, closed, and properly labeled containers for disposal[1][2].

  • Waste Collection: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations[1][3].

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical waste management company.

  • Packaging Decontamination: Containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option[1].

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

  • Ensure Safety: Evacuate personnel to a safe area and keep people away from and upwind of the spill[1].

  • Ventilation: Ensure adequate ventilation in the affected area[1][2].

  • Ignition Sources: Remove all sources of ignition and use spark-proof tools and explosion-proof equipment[1].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, and a self-contained breathing apparatus if necessary[1][2].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains[1][4].

  • Clean-up: Collect the spilled material and arrange for its disposal in suitable, closed containers[1][3].

Handling and Storage

Proper handling and storage are critical to minimizing waste and ensuring safety:

  • Handling: Handle this compound in a well-ventilated place[1][3]. Avoid the formation of dust[1][3]. Do not eat, drink, or smoke when using this product[3][4].

  • Storage: Store in a cool, well-ventilated area in a tightly closed container[2][5].

Quantitative Data

Currently, publicly available safety data sheets do not provide specific quantitative data, such as concentration limits for disposal or detailed experimental protocols for determining the environmental fate of this compound. The disposal guidelines are based on the hazardous nature of the compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_chemical_disposal Chemical Waste Disposal cluster_container_disposal Container Disposal start This compound Waste Generated assess_waste Assess Waste Type start->assess_waste is_chemical Is it pure compound or heavily contaminated material? assess_waste->is_chemical is_container Is it an empty container? is_chemical->is_container No package_chemical Package in a suitable, closed, and labeled container is_chemical->package_chemical Yes rinse_container Triple-rinse container (or equivalent) is_container->rinse_container Yes licensed_facility Dispose via licensed chemical destruction plant or incineration package_chemical->licensed_facility recycle Offer for recycling or reconditioning rinse_container->recycle landfill Puncture and dispose of in a sanitary landfill rinse_container->landfill

This compound Disposal Workflow

References

Personal protective equipment for handling Baricitinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Baricitinib-d5. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended equipment based on safety data sheets for the parent compound, Baricitinib.[1][2][3][4][5]

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][2]
Skin Fire/flame resistant and impervious clothingN/A
Chemical-resistant glovesInspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374[1][2]
Respiratory Full-face respiratorUse if exposure limits are exceeded or irritation or other symptoms are experienced.[1][2] NIOSH/MSHA-approved respirator.[4]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Obtain Special Instructions b Review Safety Data Sheet (SDS) a->b c Ensure Adequate Ventilation b->c d Don Personal Protective Equipment (PPE) c->d e Weigh/Handle Compound in a Ventilated Enclosure d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g h Dispose of Waste in Accordance with Regulations g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

This compound Handling Workflow

Handling Procedures

Adherence to proper handling procedures is paramount to prevent accidental exposure.

  • Preparation :

    • Obtain and read all special safety precautions before handling the compound.[6]

    • Thoroughly review the Safety Data Sheet (SDS) for Baricitinib.

    • Ensure the work area is well-ventilated.[2][5] Engineering controls such as fume hoods or ventilated enclosures should be the primary means of exposure control.[6]

  • Personal Protective Equipment (PPE) :

    • Wear the appropriate PPE as detailed in the table above. This includes safety goggles, impervious clothing, and chemical-resistant gloves.[1][2][3]

    • Gloves must be inspected for integrity before use.[1][2]

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[2][5]

    • Open handling is not recommended.[6] Use control measures like a fume hood or glove box.[6]

    • Avoid contact with skin, eyes, and clothing.[2][3][4]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions : Wear appropriate personal protective equipment, including a respirator if necessary.[2] Evacuate personnel to a safe area.[2]

  • Environmental Precautions : Prevent the material from entering drains or waterways.[2]

  • Cleaning : For spills, do not sweep.[6] It is recommended to use a vacuum cleaner with a HEPA filter to collect the spilled material.[6] If a vacuum is unavailable, lightly wet the material and clean it up by mopping or wet wiping.[6] Collect the spilled material in a suitable, closed container for disposal.[2][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

  • Waste Classification : Dispose of the compound and any contaminated materials as hazardous waste.

  • Containerization : Place waste in a clearly labeled, sealed container.

  • Disposal Facility : Dispose of the container and its contents at an approved waste disposal facility, in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to be released into the environment.[2]

  • Contaminated Clothing : Contaminated clothing should be removed immediately and washed before reuse.[3][4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.